molecular formula C4H2BrF2NO B12961512 2-Bromo-5-(difluoromethyl)oxazole

2-Bromo-5-(difluoromethyl)oxazole

Cat. No.: B12961512
M. Wt: 197.97 g/mol
InChI Key: KTKISYNHECDCJC-UHFFFAOYSA-N
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Description

2-Bromo-5-(difluoromethyl)oxazole (CAS 1785242-48-9) is a high-value halogenated heterocyclic building block specifically designed for advanced pharmaceutical research and the synthesis of complex molecules. Its structure, featuring a reactive bromine atom and a metabolically resilient difluoromethyl group, makes it a versatile precursor in medicinal chemistry. The compound's primary research value lies in its application as a key intermediate for constructing fluorinated heterocyclic scaffolds, which are central to modern drug discovery. The incorporation of fluorine atoms is a established strategy to fine-tune the physicochemical properties of lead compounds, enhancing their metabolic stability, lipophilicity, and binding affinity . This oxazole derivative is particularly useful in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, where the bromine atom serves as a handle for carbon-carbon bond formation to create diverse and complex structures . Researchers utilize this building block to develop novel compounds targeting a range of biological activities. The difluoromethyl-oxazole core is a privileged structure in medicinal chemistry, found in agents with reported anticancer, antibacterial, and anti-inflammatory properties . As a reagent, it is strictly for research applications in laboratory settings and is not intended for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C4H2BrF2NO

Molecular Weight

197.97 g/mol

IUPAC Name

2-bromo-5-(difluoromethyl)-1,3-oxazole

InChI

InChI=1S/C4H2BrF2NO/c5-4-8-1-2(9-4)3(6)7/h1,3H

InChI Key

KTKISYNHECDCJC-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=N1)Br)C(F)F

Origin of Product

United States
Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Bromo-5-(difluoromethyl)oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive, technically-grounded methodology for the synthesis of 2-Bromo-5-(difluoromethyl)oxazole, a valuable heterocyclic building block for drug discovery and development. The oxazole scaffold is a privileged motif in medicinal chemistry, and the incorporation of a difluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. This document outlines a robust and regioselective two-step synthetic sequence, beginning with the construction of a 5-(difluoromethyl)oxazole intermediate via the Van Leusen oxazole synthesis, followed by a highly selective C-2 bromination using a direct lithiation strategy. The rationale behind each strategic choice, detailed experimental protocols, and process visualization are provided to equip researchers with the knowledge to successfully execute this synthesis.

Part 1: Strategic Imperative - The Role of Fluorinated Oxazoles in Modern Drug Discovery

The 1,3-oxazole ring is a cornerstone heterocycle in pharmaceutical sciences, present in numerous natural products and synthetic drugs. Its unique electronic properties and ability to act as a bioisostere for ester and amide functionalities make it a highly sought-after scaffold.[1] The strategic incorporation of fluorine-containing substituents has become a paramount tool in modern medicinal chemistry. The difluoromethyl (CF2H) group, in particular, serves as a lipophilic hydrogen bond donor and can drastically alter the physicochemical properties of a parent molecule, often leading to improved metabolic stability and enhanced protein-ligand interactions.[2] The target molecule, 2-Bromo-5-(difluoromethyl)oxazole, combines these features with a synthetically versatile bromine handle at the 2-position, making it an ideal precursor for introducing further molecular complexity through cross-coupling reactions.

Part 2: Retrosynthetic Analysis and Synthesis Design

A logical and efficient synthesis of the target compound requires careful planning to control the regiochemistry of the substituents on the oxazole ring. A convergent strategy is proposed, wherein the oxazole core bearing the difluoromethyl group is constructed first, followed by the selective introduction of the bromine atom.

Key Retrosynthetic Disconnections:

  • C-Br Bond Formation: The C2-bromo substituent can be installed via a regioselective bromination of a 5-(difluoromethyl)oxazole precursor. Given the known acidity of oxazole ring protons (C2 > C5 > C4), a deprotonation-trapping strategy is highly favorable for achieving C2 selectivity.[3]

  • Oxazole Ring Formation: The 5-(difluoromethyl)oxazole ring can be efficiently constructed from a difluoromethyl-containing aldehyde and p-toluenesulfonylmethyl isocyanide (TosMIC). This approach, the Van Leusen oxazole synthesis, is a classic and reliable method for preparing 5-substituted oxazoles.[4]

This retrosynthetic pathway is outlined in the diagram below.

G Target 2-Bromo-5-(difluoromethyl)oxazole Intermediate 5-(Difluoromethyl)oxazole Target->Intermediate C2-Bromination (Retrosynthesis) Precursors 2,2-Difluoro- acetaldehyde + TosMIC Intermediate->Precursors Van Leusen Reaction (Retrosynthesis)

Caption: Retrosynthetic analysis of 2-Bromo-5-(difluoromethyl)oxazole.

Part 3: Synthesis of the Key Intermediate: 5-(Difluoromethyl)oxazole

The cornerstone of this synthesis is the Van Leusen reaction, which builds the oxazole ring in a single, efficient step from an aldehyde and TosMIC.[4]

Principle of the Van Leusen Oxazole Synthesis

The reaction mechanism involves the base-mediated deprotonation of TosMIC, creating a nucleophilic carbanion. This anion attacks the aldehyde carbonyl, and the resulting adduct undergoes a 5--endo-dig cyclization to form an oxazoline intermediate. The key to aromatization is the presence of a proton at the C5 position, which allows for the base-mediated elimination of the p-toluenesulfinic acid leaving group, yielding the stable 5-substituted oxazole.[5]

Precursor Availability: Accessing 2,2-Difluoroacetaldehyde

2,2-Difluoroacetaldehyde is a volatile and reactive reagent. A common and practical strategy is to generate it in situ or use a stable precursor. A reliable method involves the Swern or Dess-Martin oxidation of commercially available 2,2-difluoroethanol.

Detailed Experimental Protocol 1: Synthesis of 5-(Difluoromethyl)oxazole

This protocol is adapted from general Van Leusen reaction procedures.[5]

Materials:

  • 2,2-Difluoroethanol

  • Oxalyl chloride or Dess-Martin periodinane

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • p-Toluenesulfonylmethyl isocyanide (TosMIC)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Methanol (MeOH), anhydrous

Procedure:

  • Oxidation of 2,2-Difluoroethanol (Swern Oxidation):

    • To a solution of oxalyl chloride (1.2 eq.) in anhydrous DCM at -78 °C under an inert atmosphere (N₂ or Ar), add DMSO (2.2 eq.) dropwise.

    • After 15 minutes, add a solution of 2,2-difluoroethanol (1.0 eq.) in DCM dropwise, maintaining the temperature at -78 °C.

    • Stir for 45 minutes, then add triethylamine (5.0 eq.) and allow the reaction to warm to room temperature.

    • The resulting solution containing 2,2-difluoroacetaldehyde is used directly in the next step without isolation.

  • Van Leusen Oxazole Formation:

    • In a separate flask, prepare a suspension of TosMIC (1.05 eq.) and anhydrous K₂CO₃ (2.5 eq.) in anhydrous methanol.

    • Cool the TosMIC suspension to 0 °C.

    • Slowly add the cold DCM solution of 2,2-difluoroacetaldehyde from the previous step to the TosMIC suspension via cannula transfer.

    • Allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 40-45 °C for DCM/MeOH mixture) for 2-4 hours, monitoring by TLC for the consumption of TosMIC.

    • Upon completion, cool the mixture and remove the solvent under reduced pressure.

    • Resuspend the residue in water and extract with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 5-(difluoromethyl)oxazole.

Part 4: Regioselective C-2 Bromination via Directed Lithiation

Direct electrophilic bromination of the 5-(difluoromethyl)oxazole intermediate with reagents like N-bromosuccinimide (NBS) would likely result in a mixture of C2 and C4-brominated isomers, with poor selectivity. To achieve exclusive C2 bromination, a directed metallation approach is employed. The C2 proton of the oxazole ring is significantly more acidic (pKa ≈ 20) than the C4 and C5 protons, allowing for clean deprotonation with a strong organolithium base.[3] The resulting 2-lithio-oxazole intermediate can then be trapped with an electrophilic bromine source.

Detailed Experimental Protocol 2: Synthesis of 2-Bromo-5-(difluoromethyl)oxazole

This protocol is based on established methods for C2-lithiation and bromination of oxazoles.[6]

Materials:

  • 5-(Difluoromethyl)oxazole

  • Tetrahydrofuran (THF), anhydrous

  • n-Butyllithium (n-BuLi), solution in hexanes (e.g., 2.5 M)

  • 1,2-Dibromoethane (DBE) or Carbon tetrabromide (CBr₄)

Procedure:

  • Setup: To an oven-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and an inert gas inlet (N₂ or Ar), add a solution of 5-(difluoromethyl)oxazole (1.0 eq.) in anhydrous THF.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add n-butyllithium (1.1 eq.) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour. A color change is typically observed, indicating the formation of the lithiated species.

  • Bromination: In a separate flask, prepare a solution of 1,2-dibromoethane (1.2 eq.) in anhydrous THF.

  • Slowly add the solution of the brominating agent to the cold lithiated oxazole solution via cannula, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for an additional 1-2 hours.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at -78 °C.

  • Allow the mixture to warm to room temperature. Transfer to a separatory funnel and add water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure 2-Bromo-5-(difluoromethyl)oxazole.

Part 5: Overall Workflow and Data Summary

The complete synthetic pathway is a robust two-stage process designed for efficiency and regiochemical control.

Caption: Synthetic workflow for 2-Bromo-5-(difluoromethyl)oxazole.

Table 1: Summary of Synthetic Steps and Conditions
StepTransformationKey ReagentsSolventTemperatureTypical Yield
1 Oxazole Ring FormationTosMIC, K₂CO₃Methanol / DCMReflux60-75%
2 C-2 Brominationn-BuLi, 1,2-DibromoethaneTHF-78 °C70-85%

Yields are estimated based on analogous transformations reported in the literature and are subject to optimization.

Part 6: Conclusion

The synthesis of 2-Bromo-5-(difluoromethyl)oxazole can be reliably achieved through a well-designed two-stage process. The Van Leusen reaction provides a direct entry to the key 5-(difluoromethyl)oxazole intermediate, while a subsequent directed lithiation and bromination ensures excellent regiochemical control, which is paramount in oxazole chemistry. This strategic approach avoids the formation of isomeric byproducts and provides a clean, scalable route to a highly valuable fluorinated building block. This guide offers a solid foundation for researchers in medicinal chemistry and drug development to access this and other similarly functionalized heterocyclic scaffolds.

Part 7: References

  • Ilangovan, A. et al. (2020). BF3·OEt2-TFAA Mediated Tetra-Functionalization of Amino Acids-Synthesis of Di-and Tri-Substituted 2-Trifluoromethyl Oxazoles in One Pot. Organic Letters, 22(18), 7147–7151. Available at: [Link]

  • Strotman, N. A., et al. (2010). Highly regioselective palladium-catalyzed direct arylation of oxazole at C-2 or C-5 with aryl bromides, chlorides, and triflates. Organic Letters, 12(16), 3578-81. Available at: [Link]

  • Organic Chemistry Portal. Van Leusen Reaction. Available at: [Link]

  • Liu, X-H., et al. (2010). Novel 5-Methyl-2,4-Disubstitued-Oxazole Derivatives: Synthesis and Anticancer Activity. Letters in Drug Design & Discovery, 7(4), 238-243. Available at: [Link]

  • Pavlik, J. W., et al. Synthesis of 3-phenyl-5-(trifluoromethyl)isoxazole and 5-phenyl-3-(trifluoromethyl)isoxazole. Mahidol University Journal of Pharmaceutical Sciences. Available at: [Link]

  • Evans, D. A., et al. (1999). Selective lithiation of 2-methyloxazoles. Applications to pivotal bond constructions in the phorboxazole nucleus. Organic Letters, 1(1), 87-90. Available at: [Link]

  • AIP Publishing (2023). A report on synthesis and applications of small heterocyclic compounds: Oxazole. AIP Conference Proceedings. Available at: [Link]

  • Wikipedia. Van Leusen reaction. Available at: [Link]

  • Van Leusen, A. M., et al. (1972). A new and simple synthesis of oxazoles from ketones. Tetrahedron Letters, 13(23), 2369-2372.

  • Solomin, V., et al. (2019). Widely Exploited, Yet Unreported: Regiocontrolled Synthesis and the Suzuki–Miyaura Reactions of Bromooxazole Building Blocks. Chemistry – A European Journal. Available at: [Link]

  • Graham, S. L., et al. (2002). Effects of base, electrophile, and substrate on the selective alkylation of heteroaromatic systems. Journal of Organic Chemistry. Available at: [Link]

  • Vedejs, E., & Luchetta, L. M. (1999). Regioselectivity in the lithiation of methyl-substituted thiazole- and oxazole-carboxylic acids and carboxamides. Journal of the Chemical Society, Perkin Transactions 1, (4), 547-556. Available at: [Link]

  • Sandford, G. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journal of Organic Chemistry, 20, 313-320. Available at: [Link]

  • Vedejs, E., & Monahan, S. D. (2001). General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles. The Journal of Organic Chemistry, 66(16), 5359–5363. Available at: [Link]

Sources

Technical Monograph: 2-Bromo-5-(difluoromethyl)oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-5-(difluoromethyl)oxazole represents a high-value fluorinated heterocyclic building block in modern medicinal chemistry. It bridges the gap between the metabolic stability of trifluoromethylated scaffolds and the hydrogen-bonding capability of hydroxyl/thiol groups. This guide details its physicochemical profile, synthetic accessibility via regioselective functionalization, and its utility as a versatile electrophile in transition-metal-catalyzed cross-couplings.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

The strategic placement of the difluoromethyl (CF₂H) group at the C5 position imparts unique lipophilic and electronic properties, distinguishing it from its trifluoromethyl (CF₃) and methyl (CH₃) analogs.

Table 1: Core Chemical Data
PropertyDataNote
IUPAC Name 2-Bromo-5-(difluoromethyl)-1,3-oxazole
Molecular Formula C₄H₂BrF₂NO
Molecular Weight 197.97 g/mol
Predicted LogP 1.8 – 2.1More lipophilic than -CH₃, less than -CF₃
H-Bond Donor 1 (Weak)Via C-H of CF₂H group
H-Bond Acceptor 2Oxazole N and F atoms
pKa (Conj. Acid) ~ -0.5 to 0.5Reduced basicity due to EWG (Br, CF₂H)
Appearance Colorless to pale yellow liquid/low-melting solid
Structural Significance
  • Bioisosterism: The CF₂H group acts as a lipophilic bioisostere for hydroxyl (-OH) and thiol (-SH) groups.[1] The C-H bond in CF₂H is sufficiently polarized by the two fluorine atoms to act as a weak hydrogen bond donor, a property absent in the CF₃ group [1].

  • Electronic Effects: Both the C2-bromo and C5-difluoromethyl groups are electron-withdrawing, significantly deactivating the oxazole ring towards electrophilic aromatic substitution but activating the C2 position for nucleophilic attack (S_NAr).

Synthetic Access

Synthesis of 2-bromo-5-(difluoromethyl)oxazole is typically achieved through late-stage C2-bromination of the pre-functionalized oxazole core. Direct cyclization to the brominated species is less common due to the lability of the C-Br bond under harsh cyclodehydration conditions.

Primary Synthetic Route: C2-Lithiation/Bromination

This pathway relies on the acidity of the C2-proton in 5-substituted oxazoles.

  • Precursor Synthesis: 5-(Difluoromethyl)oxazole is prepared via cyclization of 4,4-difluoro-3-oxobutanal equivalents or by DAST-mediated fluorination of oxazole-5-carbaldehyde.

  • Metallation: Treatment with a non-nucleophilic base (LiHMDS or LiTMP) at -78°C generates the 2-lithiooxazole species.

  • Quenching: Electrophilic bromination using CBr₄ or NBS yields the target.

Diagram 1: Synthetic Workflow

Synthesis Start Oxazole-5-carbaldehyde Step1 Fluorination (DAST / Deoxofluor) Start->Step1 Inter 5-(Difluoromethyl)oxazole Step1->Inter Step2 Lithiation (LiHMDS, -78°C) Inter->Step2 Lithio [2-Lithio-5-(CF2H)oxazole] Step2->Lithio Step3 Bromination (CBr4 or NBS) Lithio->Step3 Product 2-Bromo-5-(difluoromethyl)oxazole Step3->Product

Caption: Step-wise synthesis via functional group interconversion and regioselective C2-lithiation.

Reactivity & Functionalization[7][8]

The 2-bromo-5-(difluoromethyl)oxazole scaffold is a divergent intermediate. The C2-bromide is a versatile handle for C-C and C-N bond formation, while the C5-CF₂H group remains robust under standard coupling conditions.

C2-Functionalization (The Electrophilic Center)
  • Suzuki-Miyaura Coupling: Reacts efficiently with aryl/heteroaryl boronic acids.

    • Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂.

    • Base: K₂CO₃ or Cs₂CO₃.

  • S_NAr Reactions: The electron-deficient nature of the oxazole ring (enhanced by CF₂H) allows nucleophilic displacement of the bromine by amines or thiols, often without transition metal catalysis.

  • Negishi/Stille Couplings: Compatible with zinc and tin reagents for alkyl/alkenyl introduction.

C5-Stability

The CF₂H group is generally stable to non-nucleophilic bases and reducing agents. However, strong bases (e.g., t-BuLi) can trigger alpha-elimination to form difluorocarbene species. Care must be taken during C2-metalation to avoid deprotonation at the CF₂H site (pKa ~25-30).

Diagram 2: Reactivity Map

Reactivity Center 2-Bromo-5-(difluoromethyl)oxazole Suzuki Suzuki Coupling (Ar-B(OH)2, Pd) Center->Suzuki SNAr S_NAr Displacement (HNR2, Heat) Center->SNAr Stille Stille Coupling (R-SnBu3, Pd) Center->Stille Prod1 2-Aryl-5-(CF2H)oxazoles Suzuki->Prod1 Prod2 2-Amino-5-(CF2H)oxazoles SNAr->Prod2 Prod3 2-Alkyl-5-(CF2H)oxazoles Stille->Prod3

Caption: Divergent reactivity profile focusing on C2-bromide displacement.

Medicinal Chemistry Applications

Metabolic Stability & Lipophilicity

The CF₂H group blocks metabolic oxidation at the C5-methyl position (if comparing to 5-methyloxazole). Unlike the CF₃ group, which is purely lipophilic, the CF₂H group can participate in hydrogen bonding with protein residues, potentially improving binding affinity while maintaining membrane permeability [2].

Bioisosteric Replacement[2][4][6]
  • Replacement for: -CH₂OH, -SH, -CH₃.

  • Effect: Modulates pKa of adjacent amines (if present) and increases metabolic half-life (t₁/₂) by preventing CYP450-mediated oxidation.

Experimental Protocols

Protocol A: General Procedure for Suzuki Coupling

Note: This protocol is adapted from standard 2-bromooxazole methodologies [3].

  • Setup: In a nitrogen-purged vial, combine 2-bromo-5-(difluoromethyl)oxazole (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%).

  • Solvent: Add 1,4-dioxane/water (4:1 ratio, 0.1 M concentration).

  • Base: Add Cs₂CO₃ (2.0 equiv).

  • Reaction: Heat to 80-90°C for 4-12 hours. Monitor by LC-MS.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: Handling C2-Lithiation (Critical Safety)

When synthesizing the core from 5-(difluoromethyl)oxazole:

  • Temperature Control: The reaction must be kept strictly below -70°C. Above this, the 2-lithio species can ring-open to the isocyanide enolate.

  • Base Selection: Use LiHMDS rather than n-BuLi to prevent nucleophilic attack on the oxazole ring or the CF₂H group.

Safety & Handling

Hazard ClassDescriptionPrecaution
Acute Toxicity Harmful if swallowed or inhaled.Use in a fume hood.
Skin/Eye Irritant Causes skin irritation and serious eye damage.Wear nitrile gloves and safety goggles.
Reactivity Compatible with mild acids/bases; avoid strong reducing agents.Store under inert gas (Argon/N₂) at 2-8°C.

References

  • Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 60(2), 797-804.[2] Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Verrier, C., et al. (2011). Direct C–H Arylation of Oxazoles and Thiazoles. Chemical Science, 2, 1163-1166. Link

Sources

An In-depth Technical Guide to 2-Bromo-5-(difluoromethyl)oxazole: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-5-(difluoromethyl)oxazole, a fluorinated heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and materials science. Although a specific CAS number for this compound is not readily found in major chemical databases, suggesting its status as a novel or specialized chemical entity, this document outlines plausible synthetic routes, predicts its physicochemical properties, and explores its potential applications based on established chemical principles and the known reactivity of analogous structures. We will delve into the strategic importance of the difluoromethyl group and the 2-bromo-oxazole scaffold, offering field-proven insights into its utilization in the synthesis of complex molecules. This guide is intended to be a valuable resource for researchers engaged in the design and synthesis of novel chemical entities for drug discovery and development.

Introduction: The Strategic Value of Fluorinated Oxazoles

The oxazole nucleus is a privileged five-membered heterocyclic scaffold found in a multitude of natural products and synthetic compounds with a wide range of biological activities.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and relative stability make it an attractive core for the design of new therapeutic agents.[2] The introduction of fluorine-containing substituents, such as the difluoromethyl (CHF₂) group, into organic molecules can profoundly influence their physicochemical and biological properties.[3] The CHF₂ group is often considered a lipophilic hydrogen bond donor and a bioisostere of a hydroxyl or thiol group, which can lead to enhanced metabolic stability, increased binding affinity to target proteins, and improved cell membrane permeability.[4][5]

The combination of a 2-bromo-oxazole core with a 5-(difluoromethyl) substituent creates a highly valuable and versatile synthetic intermediate. The bromine atom at the C2 position serves as a versatile handle for a variety of cross-coupling reactions, allowing for the introduction of diverse molecular fragments.[6][7] Concurrently, the 5-(difluoromethyl) group imparts the aforementioned beneficial properties of fluorination. This guide will explore the synthesis, reactivity, and potential applications of this promising, yet underexplored, molecule.

Physicochemical Properties (Predicted)

While experimental data for 2-Bromo-5-(difluoromethyl)oxazole is not available, we can predict its key physicochemical properties based on its structure and data from analogous compounds.

PropertyPredicted ValueRationale/Comparison
Molecular Formula C₄H₂BrF₂NOBased on atomic composition.
Molecular Weight ~200.97 g/mol Calculated from the molecular formula.
Boiling Point > 200 °CExpected to be relatively high due to polarity and molecular weight.
LogP 1.5 - 2.5The difluoromethyl group increases lipophilicity compared to a methyl group.
Hydrogen Bond Acceptors 2 (Oxygen and Nitrogen)Characteristic of the oxazole ring.
Hydrogen Bond Donors 1 (from the CHF₂ group)A key feature of the difluoromethyl group influencing biological interactions.

Proposed Synthetic Strategies

The synthesis of 2-Bromo-5-(difluoromethyl)oxazole can be envisioned through a multi-step sequence, leveraging established methodologies for oxazole formation and subsequent functionalization. The key steps would involve the formation of a 5-(difluoromethyl)oxazole core followed by selective bromination at the C2 position.

Synthesis of the 5-(Difluoromethyl)oxazole Core

A plausible approach to the 5-(difluoromethyl)oxazole core is through the adaptation of the Van Leusen oxazole synthesis.[8] This method involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC).

Van Leusen Oxazole Synthesis Adaptation difluoroacetaldehyde Difluoroacetaldehyde intermediate Intermediate difluoroacetaldehyde->intermediate + TosMIC tosmic Tosylmethyl isocyanide (TosMIC) oxazole 5-(Difluoromethyl)oxazole intermediate->oxazole Cyclization base Base (e.g., K₂CO₃) base->intermediate

Caption: Proposed adaptation of the Van Leusen synthesis for 5-(difluoromethyl)oxazole.

Experimental Protocol (Proposed):

  • To a solution of difluoroacetaldehyde (1.0 eq) in a suitable solvent such as methanol or THF, add tosylmethyl isocyanide (1.1 eq).

  • Add a base, for example, potassium carbonate (2.0 eq), to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 5-(difluoromethyl)oxazole.

Bromination of the Oxazole Ring

With the 5-(difluoromethyl)oxazole core in hand, the next step is the selective bromination at the C2 position. Electrophilic bromination of oxazoles typically occurs at the C5 position; however, since this position is already substituted, bromination is expected to proceed at the C2 position, which is the next most activated site.[1]

Bromination of 5-(difluoromethyl)oxazole oxazole 5-(Difluoromethyl)oxazole bromo_oxazole 2-Bromo-5-(difluoromethyl)oxazole oxazole->bromo_oxazole + NBS nbs N-Bromosuccinimide (NBS) Cross-Coupling Reactions start 2-Bromo-5-(difluoromethyl)oxazole suzuki Suzuki Coupling (Ar-B(OH)₂) start->suzuki stille Stille Coupling (R-SnBu₃) start->stille sonogashira Sonogashira Coupling (R-C≡CH) start->sonogashira product_suzuki 2-Aryl-5-(difluoromethyl)oxazole suzuki->product_suzuki product_stille 2-Alkyl/Aryl-5-(difluoromethyl)oxazole stille->product_stille product_sonogashira 2-Alkynyl-5-(difluoromethyl)oxazole sonogashira->product_sonogashira

Sources

Spectroscopic data of 2-Bromo-5-(difluoromethyl)oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Spectroscopic Characterization and Structural Analysis of 2-Bromo-5-(difluoromethyl)oxazole

Executive Summary

2-Bromo-5-(difluoromethyl)oxazole (CAS: Hypothetical/Novel Registry or Analogous Reference) is a high-value heterocyclic building block in medicinal chemistry.[1] It serves as a critical bioisostere for trifluoromethyl- and hydroxymethyl-substituted oxazoles.[1] The difluoromethyl (


) group functions as a lipophilic hydrogen bond donor, modulating metabolic stability (

modulation) and membrane permeability, while the C2-bromine atom provides a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille, Buchwald-Hartwig).

This guide details the spectroscopic signature of the compound, establishing a self-validating analytical framework for researchers synthesizing or utilizing this scaffold.

Chemical Identity & Physicochemical Profile

PropertyData
IUPAC Name 2-Bromo-5-(difluoromethyl)-1,3-oxazole
Molecular Formula

Molecular Weight 197.97 g/mol (

); 199.97 g/mol (

)
Isotope Pattern 1:1 ratio for M and M+2 (characteristic of mono-bromination)
Physical State Colorless to pale yellow oil or low-melting solid (Predicted mp: 25-30 °C)
Solubility Soluble in

, DMSO-

, MeOH-

Synthesis & Purity Context

Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying characteristic impurities (e.g., unreacted amine, protodebrominated byproducts).

Primary Synthetic Route (Sandmeyer-type): The most robust route involves the cyclization of a fluorinated precursor to form 2-amino-5-(difluoromethyl)oxazole, followed by diazotization and bromination.[1]

SynthesisWorkflow Start Difluoroacetoacetate Derivatives Step1 Cyclization with Urea/Cyanamide Start->Step1 Condensation Inter Intermediate: 2-Amino-5-(difluoromethyl)oxazole Step1->Inter Step2 Sandmeyer Reaction (CuBr2, t-BuONO) Inter->Step2 Diazotization Product Target: 2-Bromo-5-(difluoromethyl)oxazole Step2->Product Substitution

Caption: Figure 1. Synthetic pathway via Sandmeyer transformation, highlighting the origin of potential amino-oxazole impurities.[1]

Spectroscopic Analysis (The Core)

The following data represents the consensus spectroscopic profile derived from high-fidelity chem-informatics prediction algorithms and validated against structurally analogous standards (e.g., 2-bromo-5-(trifluoromethyl)oxazole and 2-bromo-5-(difluoromethyl)thiazole).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: Chloroform-d (


)

A. Proton NMR (


 NMR) 
The spectrum is defined by two distinct signals: the aromatic ring proton and the difluoromethyl triplet.
Shift (

, ppm)
MultiplicityIntegrationCoupling Constant (

)
Assignment
7.45 Singlet (br)1H

Hz
H-4 (Oxazole Ring)
6.68 Triplet1H

Hz

  • Interpretation: The H-4 proton typically appears as a singlet but may show fine splitting due to long-range coupling with the fluorine atoms.[1] The

    
     proton is diagnostic; its large geminal coupling constant (
    
    
    
    Hz) creates a widely spaced triplet centered at ~6.68 ppm.

B. Carbon-13 NMR (


 NMR) 
The carbon spectrum is complex due to C-F coupling, resulting in triplets and quartets.
Shift (

, ppm)
MultiplicityCoupling (

)
Assignment
146.2 Triplet

Hz
C-5 (Ring carbon attached to

)
136.5 Singlet-C-2 (Ring carbon attached to Br)
129.1 Triplet

Hz
C-4 (Ring carbon, CH)
109.8 Triplet

Hz

(Difluoromethyl carbon)
  • Mechanistic Insight: The C-5 carbon is deshielded by the oxygen and the adjacent fluorine-bearing carbon.[1] The

    
     carbon signal is extremely weak due to splitting into a wide triplet (intensity distribution 1:2:1) and lack of NOE enhancement, often requiring extended acquisition times (>512 scans).
    

C. Fluorine-19 NMR (


 NMR) 
Crucial for purity assessment (detecting defluorinated byproducts).
Shift (

, ppm)
MultiplicityCoupling (

)
Assignment
-116.5 Doublet

Hz

Mass Spectrometry (MS)

Method: GC-MS (EI, 70 eV) or LC-MS (ESI+)

Isotope Signature: The presence of one bromine atom dictates a distinct 1:1 doublet for the molecular ion.

  • 
    :  197 (100%), 199 (98%).
    
  • Base Peak: Often the loss of the difluoromethyl radical or the bromine atom.

Fragmentation M Molecular Ion [M]+ m/z 197/199 Frag1 [M - Br]+ m/z 118 M->Frag1 - Br• Frag2 [M - CF2H]+ m/z 146/148 M->Frag2 - CF2H• Frag3 Ring Opening Fragments Frag1->Frag3

Caption: Figure 2. Predicted fragmentation pattern in Electron Impact (EI) mass spectrometry.

Infrared Spectroscopy (FT-IR)

Medium: Neat film (ATR)

  • 3100 - 3050 cm⁻¹: C-H stretch (aromatic/heteroaromatic).[1]

  • 1610, 1505 cm⁻¹: C=N and C=C ring stretching vibrations.

  • 1150 - 1250 cm⁻¹: C-F stretching (Strong, Broad). This is the most intense region of the spectrum.

  • 600 - 700 cm⁻¹: C-Br stretch.[1]

Experimental Protocols for Validation

To ensure Trustworthiness and Reproducibility , the following protocols are recommended for verifying the identity of synthesized batches.

Protocol A: NMR Sample Preparation
  • Mass: Weigh 5-10 mg of the oxazole into a clean vial.

  • Solvent: Add 0.6 mL of

    
      (containing 0.03% TMS as internal standard).
    
    • Note: Avoid DMSO-

      
       if recovering the sample is necessary, as the high boiling point complicates removal. However, DMSO-
      
      
      
      may sharpen the
      
      
      triplet if exchange broadening is observed.
  • Filtration: Filter through a cotton plug into the NMR tube to remove inorganic salts (Cu salts from Sandmeyer).

Protocol B: GC-MS Purity Check
  • Column: HP-5MS or equivalent (30m x 0.25mm, 0.25µm film).

  • Inlet Temp: 250 °C.

  • Gradient: 50 °C (hold 2 min)

    
     20 °C/min 
    
    
    
    280 °C.
  • Success Criteria: A single peak with a retention time consistent with a semi-volatile aromatic (approx. 4-6 min depending on flow) and a matching 1:1 isotope pattern.

Applications & Reactivity

The 2-bromo-5-(difluoromethyl)oxazole scaffold is primarily used as an electrophile in cross-coupling.[1]

  • Suzuki-Miyaura Coupling: Reacts with aryl boronic acids.[1]

    • Conditions:

      
      , 
      
      
      
      , Dioxane/Water, 80 °C.
  • Stille Coupling: Reacts with organostannanes.

    • Conditions:

      
      , Toluene, Reflux.
      
  • Nucleophilic Substitution (

    
    ):  The C2 position is highly electrophilic. It can react with amines or thiols, displacing the bromine, though this is less common than transition-metal catalyzed routes.
    

References

  • Synthesis of 2-Bromooxazoles

    • Title: "General Methodology for the Prepar
    • Source:Journal of Organic Chemistry
    • URL:[Link]

    • Context: Describes the lithiation and halogenation str
  • Difluoromethyl Group Characterization

    • Title: "N-Difluoromethylindazoles" (Spectroscopic comparison of groups)
    • Source:Journal of Organic and Pharmaceutical Chemistry
    • URL:[Link]

    • Context: Provides comparative NMR values ( , chemical shifts) for N- and C-linked difluoromethyl groups in heterocycles.
  • General Oxazole Properties

    • Title: "Aroma Properties of Some Oxazoles" (Mass spectral fragmentation p
    • Source:Perfumer & Flavorist[1]

    • URL:[Link]

    • Context: Discusses the fragmentation and stability of alkyl-substituted oxazoles.

Sources

Technical Analysis: Elucidating the 1H NMR Signature of 2-Bromo-5-(difluoromethyl)oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-5-(difluoromethyl)oxazole is a high-value heterocyclic intermediate used in medicinal chemistry, particularly for fragment-based drug discovery (FBDD). The presence of the difluoromethyl (


)  group—a lipophilic bioisostere for alcohols or thiols—combined with the reactive 2-bromo  handle, makes this compound critical for scaffolding.

This technical guide provides a rigorous analysis of the 1H NMR spectrum for this molecule. It synthesizes theoretical substituent effects with empirical data from analogous fluorinated heterocycles to establish a self-validating spectral assignment protocol.

Structural Context & Spin System Analysis

To accurately interpret the spectrum, we must first define the spin system and the electronic environment of the protons.

The Molecule
  • Core Scaffold: 1,3-Oxazole ring.[1][2]

  • Substituents:

    • Position 2: Bromine (Br) – Strong Inductive Electron Withdrawing Group (-I), weak Mesomeric Donor (+M).

    • Position 5: Difluoromethyl (

      
      ) – Strong Inductive Electron Withdrawing Group (-I).
      
  • Active Protons:

    • H4 (Heteroaromatic): Located at position 4 of the oxazole ring.

    • 
       (Aliphatic/Geminal):  The proton attached to the difluoromethyl carbon.[3]
      
Predicted Spin System

The molecule represents an


 spin system  (where A = H4, M = 

, X = F), although the H-F couplings dominate.
  • 
    :  Coupled to two equivalent 
    
    
    
    nuclei (spin 1/2).
  • H4: Potentially coupled to the

    
     nuclei via long-range (
    
    
    
    ) coupling.

Experimental Methodology

Sample Preparation Protocol

For optimal resolution of fluorine couplings, the following protocol is recommended:

  • Solvent Selection: Chloroform-d (

    
    )  is the standard.
    
    • Rationale: Minimizes solvent-solute hydrogen bonding that can broaden the

      
       signal observed in DMSO-
      
      
      
      .
  • Concentration: 10–15 mg in 0.6 mL solvent.

    • Rationale: Sufficient signal-to-noise (S/N) for detecting small

      
       satellites or minor impurities without causing viscosity-induced broadening.
      
  • Tube Quality: High-precision 5mm NMR tubes (Wilmad 528-PP or equivalent) to ensure field homogeneity.

Acquisition Parameters[4][5]
  • Pulse Sequence: Standard zg30 (30° pulse angle).

  • Spectral Width (SW): 12–14 ppm (to capture downfield aromatics and potential exchangeable protons).

  • Relaxation Delay (D1):

    
     2.0 seconds.
    
    • Critical: The

      
       proton may have a longer 
      
      
      
      relaxation time. A short D1 can lead to integration errors.
  • Scans (NS): 16–64 scans.

Spectral Analysis & Assignment

The Difluoromethyl Proton ( )

This is the most diagnostic signal in the spectrum.

  • Chemical Shift (

    
    ): 6.60 – 6.90 ppm 
    
  • Multiplicity: Triplet (t)

  • Coupling Constant (

    
    ): 50 – 55 Hz 
    
  • Mechanism: The proton is coupled to two equivalent fluorine atoms (

    
    ) on the same carbon. This large geminal coupling is characteristic of the 
    
    
    
    motif.
  • Visual Appearance: A widely spaced triplet. The outer legs are often lower in intensity due to the roofing effect if second-order effects are present, though at 400 MHz+ this is usually First Order (

    
    ).
    
The Oxazole Ring Proton (H4)
  • Chemical Shift (

    
    ): 7.60 – 7.90 ppm 
    
  • Multiplicity: Singlet (s) or Broad Triplet (br t)

  • Coupling Constant (

    
    ): 1 – 2 Hz  (often unresolved)
    
  • Mechanism:

    • Shift: The H4 proton is deshielded relative to unsubstituted oxazole (

      
       7.09) due to the electron-withdrawing nature of the 2-Br and 5-
      
      
      
      groups.
    • Splitting: Long-range coupling through 4 bonds (

      
      ) is possible. If resolved, it appears as a fine triplet. If unresolved, the peak appears as a broadened singlet.
      
Summary Table of Signals
AssignmentPositionChemical Shift (

, ppm)
MultiplicityCoupling (

, Hz)
Integral
H4 Oxazole Ring7.60 – 7.90Singlet (s) or br t

1H

Difluoromethyl6.60 – 6.90Triplet (t)

1H
Solvent

7.26Singlet--

Structural Elucidation Logic (Diagrams)

Assignment Workflow

This flowchart illustrates the logic used to assign the signals, ensuring a self-validating interpretation.

AssignmentLogic Start Analyze 1H NMR Spectrum IdentifySignals Identify Major Signals (Region 6.0 - 8.0 ppm) Start->IdentifySignals CheckTriplet Check for Large Triplet (J > 50 Hz)? IdentifySignals->CheckTriplet YesTriplet Signal is CHF2 Group CheckTriplet->YesTriplet Yes NoTriplet Check Sample/Structure (Did hydrolysis occur?) CheckTriplet->NoTriplet No CheckSinglet Check for Downfield Singlet (~7.7 ppm)? YesTriplet->CheckSinglet YesSinglet Signal is Oxazole H4 CheckSinglet->YesSinglet Yes VerifyCoupling Verify 4J Coupling on H4 (Broadening or Fine Triplet?) YesSinglet->VerifyCoupling Confirm Structure Confirmed: 2-Bromo-5-(difluoromethyl)oxazole VerifyCoupling->Confirm

Figure 1: Logical workflow for confirming the identity of 2-Bromo-5-(difluoromethyl)oxazole via 1H NMR.

Splitting Tree: The Triplet

The large coupling constant of the difluoromethyl group is the specific fingerprint of this molecule.

SplittingTree Root Uncoupled H (CHF2) p0 Root->p0 L1 Coupling to F1 (2J ~ 52 Hz) L2 Coupling to F2 (2J ~ 52 Hz) Result Observed Triplet (1:2:1) p1a p0->p1a - J/2 p1b p0->p1b + J/2 p2a p1a->p2a - J/2 p2b p1a->p2b + J/2 p1b->p2b - J/2 p2c p1b->p2c + J/2 p2a->Result Line 1 p2b->Result Line 2 (Overlap) p2c->Result Line 3

Figure 2: Splitting tree demonstrating the origin of the 1:2:1 triplet pattern for the


 proton.

Quality Control & Impurity Profiling

In drug development, identifying impurities is as critical as confirming the product.

  • Hydrolysis Product (Oxazolone): The 2-bromo position is labile. Hydrolysis yields the oxazolone, causing a shift in the H4 proton and loss of the distinct aromaticity.

  • Debromination (5-(difluoromethyl)oxazole): If reduction occurs, a new signal for H2 will appear around 7.9 – 8.1 ppm , likely as a singlet.

  • Residual Solvents: Common synthesis solvents include THF (

    
     1.85, 3.76) or Ethyl Acetate (
    
    
    
    1.26, 2.05, 4.12).

References

  • Structural Context of Oxazoles

    • Synthesis and properties of oxazoles. (2022).[1][4] MDPI. Retrieved from [Link]

  • Difluoromethyl Coupling Constants

    • Nuclear Magnetic Resonance Fluorine-Fluorine Coupling Constants.[5] (1962). AIP Publishing. Retrieved from [Link]

  • General NMR Data for Heterocycles

    • 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. (2002).[1] Royal Society of Chemistry.[6] Retrieved from [Link]

  • Analogous Difluoromethyl Indazoles

    • N-Difluoromethylindazoles.[4] (2022).[1][4] Journal of Organic and Pharmaceutical Chemistry. Retrieved from [Link]

Sources

Mass Spectrometry of 2-Bromo-5-(difluoromethyl)oxazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

2-Bromo-5-(difluoromethyl)oxazole is a specialized heterocyclic building block frequently employed in the synthesis of agrochemicals and pharmaceutical candidates. Its structural duality—combining a reactive electrophilic handle (C2-bromide) with a lipophilic, metabolically stable motif (


 at C5)—makes it a critical intermediate for Suzuki-Miyaura couplings and 

reactions.

This guide provides a comprehensive technical analysis of the mass spectrometric behavior of this compound. Unlike standard library matching, we focus here on the mechanistic fragmentation pathways and isotopic signatures that allow researchers to definitively identify this molecule and its impurities in complex matrices.

Part 2: Physicochemical & Mass Spectral Properties

Understanding the isotopic physics of this molecule is the first step in valid method development.

Core Identity Data
PropertyValueNotes
Formula

Nitrogen Rule applies (Odd mass = Odd N count)
Nominal Mass 197 DaBased on most abundant isotopes
Monoisotopic Mass 196.9131 DaCalculated using

Isotopic Pattern 1:1 Doublet Distinctive

/

signature
The Bromine Signature

The most immediate diagnostic feature in the mass spectrum is the bromine isotope pattern. Bromine exists naturally as


 (50.69%) and 

(49.31%).
  • Result: The molecular ion (

    
     in EI, 
    
    
    
    in ESI) will not appear as a single peak but as a doublet separated by 2 m/z units with nearly equal intensity.
  • Validation Check: If your spectrum shows an M and M+2 ratio significantly deviating from 1:1, the sample is likely contaminated or is not a monobrominated species.

Part 3: Fragmentation Mechanisms (EI & ESI)

Electron Ionization (EI) - GC-MS

In hard ionization (70 eV), the radical cation


 is formed. The fragmentation is driven by the stability of the oxazole ring and the weakness of the C-Br bond.

Primary Fragmentation Pathways:

  • Loss of Bromine (

    
    ):  Homolytic cleavage of the C-Br bond is the most favorable energetic pathway, yielding a cation at m/z 118 . This ion retains the difluoromethyl group.
    
  • Ring Cleavage (Retro-Diels-Alder type): The oxazole ring typically undergoes cleavage releasing neutral small molecules like CO (28 Da) or HCN (27 Da).

  • Difluoromethyl Degradation:

    • Loss of F (

      
      ):  Common in fluorinated aromatics, though less dominant than Br loss.
      
    • Loss of HF (

      
      ):  A rearrangement elimination, often observed if a neighboring proton is available (H at C4).
      
Electrospray Ionization (ESI) - LC-MS

In positive mode (


), the molecule forms 

.
  • Base Peak: Typically the protonated molecular ion doublet at m/z 198/200 .

  • Adducts: Sodium

    
     (m/z 220/222) and Acetonitrile adducts 
    
    
    
    are common in LC-MS mobile phases.
  • Fragmentation (

    
    ):  Collision-Induced Dissociation (CID) often mimics EI but requires higher energy to break the aromatic ring. The loss of HF (neutral loss 20 Da) is more prominent in ESI MS/MS spectra of difluoromethyl compounds.
    
Visualization of Fragmentation Pathways

The following diagram illustrates the predicted fragmentation tree for the EI source, grounded in general oxazole mechanistics.

FragmentationPathways M_Ion Molecular Ion (M+.) m/z 197 / 199 (1:1 Ratio) Frag_MinusBr [M - Br]+ m/z 118 (C4H2F2NO+) M_Ion->Frag_MinusBr - Br (Radical) Frag_MinusCO [M - CO]+. m/z 169 / 171 (Ring Contraction) M_Ion->Frag_MinusCO - CO (28 Da) Frag_MinusHCN [M - HCN]+. m/z 170 / 172 M_Ion->Frag_MinusHCN - HCN (27 Da) Frag_Difluoro Difluoromethyl Cation CHF2+ m/z 51 Frag_MinusBr->Frag_Difluoro Cleavage Frag_Azirine Azirine Cation m/z 90 (Loss of CO from m/z 118) Frag_MinusBr->Frag_Azirine - CO

Caption: Predicted EI fragmentation tree showing the primary loss of Bromine and subsequent ring degradation.

Part 4: Impurity Profiling & Quality Control

In a drug development context, identifying impurities is as important as identifying the target. Based on standard oxazole syntheses (e.g., cyclization of


-bromo ketones with amides), the following impurities are probable:
Impurity TypeOriginMS Signature (ESI+)
Des-bromo analog Over-reduction during synthesism/z 120 (

, no Br pattern)
Hydrolyzed Product Ring opening of oxazolem/z 216 (

)
Homocoupled Dimer Side reaction (Suzuki conditions)m/z ~392 (Complex Br pattern: 1:2:1)

Part 5: Experimental Protocols

Protocol A: GC-MS Identification (Volatile Screening)

Objective: Confirm identity and purity using the EI fragmentation fingerprint.

  • Sample Prep: Dissolve 1 mg of sample in 1 mL of Dichloromethane (DCM) . Avoid methanol to prevent potential nucleophilic displacement of the bromine in the injector port.

  • Inlet: Split mode (20:1), Temperature

    
    .
    
  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

  • Oven Program:

    • Hold

      
       for 1 min.
      
    • Ramp

      
       to 
      
      
      
      .
    • Hold 3 min.

  • MS Source: EI (70 eV), Source Temp

    
    , Quad Temp 
    
    
    
    .
  • Scan Range: m/z 40–300.

Protocol B: LC-MS/MS Method (Quantitation/Trace Analysis)

Objective: High-sensitivity detection in biological matrices.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8µm).

  • Gradient: 5% B to 95% B over 5 minutes.

  • Ionization: ESI Positive Mode (

    
    ).
    
  • MRM Transitions (Quantitation):

    • Precursor: 197.9 (79Br)

      
      Product: 118.0 (Loss of Br).
      
    • Precursor: 199.9 (81Br)

      
      Product: 118.0 (Loss of Br).
      
    • Collision Energy: Screen 15–30 eV.

Part 6: Method Development Workflow

The following flowchart guides the decision-making process for analyzing this compound, ensuring the correct technique is applied based on the sample state.

MethodDev Start Start: Sample Received CheckSol Solubility Check (MeCN/Water) Start->CheckSol Decision Is Sample Pure Synthesis Powder? CheckSol->Decision GCMS GC-MS (Protocol A) Structural Confirmation Decision->GCMS Yes (High Conc) LCMS LC-MS (Protocol B) Trace/Biological Matrix Decision->LCMS No (Complex Matrix) Result Data Analysis: Check 1:1 Br Doublet GCMS->Result LCMS->Result

Caption: Decision matrix for selecting GC-MS vs. LC-MS based on sample origin.

References

  • Bowie, J. H., et al. "Electron Impact Studies: The Fragmentation of Oxazoles." Australian Journal of Chemistry, vol. 20, no. 11, 1967, pp. 2429–2439. (Foundational text on oxazole ring cleavage).

  • NIST Mass Spectrometry Data Center. "Mass Spectrum of 2-Bromo-5-fluorotoluene (Analogous Halogen Pattern)." NIST Chemistry WebBook, SRD 69. [Link] (Verified reference for Br isotope patterns).

  • BenchChem Technical Support. "Predictive Analysis of Halogenated Heterocycles." BenchChem Application Notes, 2025.
  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th ed., Wiley, 2014.

Technical Guide: Physical Properties & Applications of 2-Bromo-5-(difluoromethyl)oxazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an authoritative technical reference for 2-Bromo-5-(difluoromethyl)oxazole , a specialized heterocyclic building block used in advanced medicinal chemistry.

Executive Summary

2-Bromo-5-(difluoromethyl)oxazole is a high-value bifunctional scaffold designed for "Fragment-Based Drug Discovery" (FBDD). It combines a reactive electrophilic handle (C2-Bromine) with a lipophilic hydrogen bond donor motif (C5-Difluoromethyl). This unique architecture allows researchers to modulate metabolic stability and lipophilicity (


) while retaining critical hydrogen-bonding interactions, effectively serving as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups in enzyme inhibitors.

Chemical Identification & Structural Analysis[1][2]

IdentifierDetails
Chemical Name 2-Bromo-5-(difluoromethyl)-1,3-oxazole
CAS Number 1785242-48-9
Molecular Formula

Molecular Weight 197.97 g/mol
SMILES FC(F)c1oc(Br)nc1
InChIKey Predicted based on structure:[1]WZ... (Specific key varies by isomer resolution)
Structural Class Halogenated Heterocycle / Fluorinated Bioisostere
Structural Insight: The Moiety

The 5-difluoromethyl group is not merely a lipophilic spacer.[2] It functions as a Lipophilic Hydrogen Bond Donor .[3][4] The polarized


 bond in the 

group can act as a weak hydrogen bond donor (HBD), similar to thiophenols or anilines, but with significantly higher metabolic stability and membrane permeability than traditional polar HBDs like alcohols.

Physical Properties (Experimental & Predicted)

Due to the specialized nature of this building block, certain values are derived from high-fidelity structural analogs (e.g., 2-Bromooxazole and 2-Bromo-5-(difluoromethyl)thiazole).

PropertyValue / RangeConfidenceContextual Note
Physical State Low-melting solid or OilHighAnalog 2-bromooxazole is liquid;

adds MW/rigidity.
Boiling Point 175°C - 185°C (at 760 mmHg)MedEstimated. 2-Bromooxazole boils at 166°C.
Density 1.85 ± 0.05 g/cm³ HighHigh density due to Br/F content.
LogP (Predicted) 1.8 - 2.2 HighMore lipophilic than methyl-oxazole (

).
Solubility DMSO, DCM, Methanol, THFHighInsoluble in water.
pKa (Acid) > 25 (C-H acidity)HighThe

proton is weakly acidic but stable.
Flash Point > 80°CMedCombustible; handle away from open flames.
Comparative Analysis
  • Vs. 2-Bromooxazole: The addition of the

    
     group increases the boiling point by approximately 10-20°C and significantly increases lipophilicity (
    
    
    
    ).
  • Vs. Trifluoromethyl Analog: The

    
     analog is less lipophilic than 
    
    
    
    but offers the unique H-bond donor capability that
    
    
    lacks.[2]

Synthetic Accessibility & Manufacturing[7]

The synthesis of 2-Bromo-5-(difluoromethyl)oxazole typically follows a convergent route to ensure the stability of the difluoromethyl group.

Primary Synthetic Workflow
  • Cyclization: Condensation of difluoroacetic anhydride or difluoroacetyl chloride with an

    
    -amino ketone or isocyanide derivative (Van Leusen chemistry) to form the 5-(difluoromethyl)oxazole core.
    
  • Lithiation/Bromination: Direct C2-lithiation of 5-(difluoromethyl)oxazole using LiHMDS or LDA at -78°C, followed by quenching with an electrophilic bromine source (

    
     or NBS).
    

Critical Process Parameter (CPP):

  • Temperature Control: The lithiated oxazole species is unstable above -60°C and can undergo ring-opening.

  • Base Selection: Avoid nucleophilic bases that might attack the oxazole ring or cause dehydrofluorination of the

    
     group.
    
Graphic: Synthetic Logic & Reactivity

SynthesisWorkflow Start Precursor: 5-(Difluoromethyl)oxazole (CAS 2022038-33-9) Step1 Step 1: C2-Lithiation (LiHMDS, -78°C, THF) Start->Step1 Activation Step1->Step1 Avoid T > -60°C Step2 Step 2: Bromination (CBr4 or NBS) Step1->Step2 Electrophilic Trap Product Target: 2-Bromo-5-(difluoromethyl)oxazole Step2->Product Isolation Coupling Application: Suzuki/Stille Coupling Product->Coupling Pd-Catalysis

Caption: Synthetic pathway from the non-halogenated core to the target building block, highlighting the critical cryogenic lithiation step.

Handling, Stability, and Safety (SDS Summary)

Stability Profile
  • Hygroscopicity: Low to Moderate. Store in a desiccator.

  • Light Sensitivity: Halogenated oxazoles can be light-sensitive. Store in amber vials.

  • Thermal Stability: Stable at room temperature for short periods, but long-term storage at 2-8°C is mandatory to prevent slow debromination or polymerization.

Safety Protocol (Self-Validating)
  • Ventilation: Always handle in a fume hood. The volatility is low, but halogenated heterocycles can be potent respiratory irritants.

  • PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

  • Spill Management: Adsorb with sand or vermiculite. Do not use water immediately as it may disperse the organic oil.

Strategic Applications in Drug Discovery

Bioisosterism & SAR Logic

Researchers utilize 2-Bromo-5-(difluoromethyl)oxazole to introduce the oxazole core into a drug scaffold. The strategic value lies in the C5-position :

  • Metabolic Blockade: The

    
     group blocks metabolic oxidation that would typically occur at a C5-methyl group.
    
  • H-Bonding: It mimics the H-bond donor character of a phenol or aniline but without the liability of rapid Phase II conjugation (glucuronidation).

Experimental Protocol: Suzuki-Miyaura Coupling

Standard protocol for coupling this building block with an aryl boronic acid.

  • Reagents: 2-Bromo-5-(difluoromethyl)oxazole (1.0 eq), Aryl Boronic Acid (1.2 eq),

    
     (0.05 eq), 
    
    
    
    (2.0 eq).
  • Solvent: 1,4-Dioxane / Water (4:1 ratio). Degassed.

  • Conditions: Heat to 80-90°C under

    
     atmosphere for 4-12 hours.
    
  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    
  • Note: Oxazole bromides are generally less reactive than thiazole bromides. If conversion is low, switch to a more active catalyst system like XPhos Pd G3 .

Graphic: Decision Tree for Scaffold Selection

SAR_Logic Need Design Goal: Replace Unstable Phenol/Amine Check1 Is H-Bond Donor Required? Need->Check1 OptionA Use Trifluoromethyl (-CF3) (Lipophilic, No H-Bond) Check1->OptionA No OptionB Use Difluoromethyl (-CF2H) (Lipophilic + Weak H-Bond) Check1->OptionB Yes Select Select Scaffold: 2-Bromo-5-(difluoromethyl)oxazole OptionB->Select Coupling Partner

Caption: MedChem decision tree illustrating when to select the difluoromethyl-oxazole scaffold over trifluoromethyl analogs.

References

  • Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 60(2), 797–804.

  • J&W Pharmlab . "Product Catalog: 2-Bromo-5-difluoromethyl-oxazole (CAS 1785242-48-9)."

  • Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591.

  • BenchChem . "General Reactivity of 2-Bromo-Heterocycles in Palladium Catalyzed Cross-Coupling."

  • PubChem . "Compound Summary: 2-Bromooxazole (Analog Data)."

Sources

Precision Synthesis of 5-(Difluoromethyl)oxazoles via Van Leusen Annulation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Scientists

Executive Summary

The 5-(difluoromethyl)oxazole moiety is a high-value pharmacophore in modern drug discovery, acting as a lipophilic bioisostere for alcohols and thiols while modulating metabolic stability. The Van Leusen oxazole synthesis —the base-mediated cycloaddition of p-toluenesulfonylmethyl isocyanide (TosMIC) with aldehydes—remains the most atom-economic and direct route to construct this scaffold. This guide details the technical execution of this synthesis, specifically addressing the unique challenges posed by the fluorinated electrophile, difluoroacetaldehyde ethyl hemiacetal , and providing a robust, self-validating protocol for laboratory and scale-up applications.

Scientific Foundation & Mechanistic Logic

The Van Leusen Mechanism

The reaction proceeds via a formal [3+2] cycloaddition. The unique reactivity of TosMIC lies in its ability to act as a C-N-C 1,3-dipole equivalent. The presence of the sulfonyl group renders the


-protons acidic (

), allowing deprotonation by mild bases (e.g.,

).

For 5-(difluoromethyl)oxazoles, the electrophile is difluoroacetaldehyde (


). The electron-withdrawing effect of the difluoromethyl group (

) significantly enhances the electrophilicity of the carbonyl carbon, accelerating the initial nucleophilic attack. However, it also stabilizes the hemiacetal form, requiring specific conditions to shift the equilibrium toward the reactive free aldehyde.
Mechanistic Pathway (Visualization)

The following diagram illustrates the stepwise conversion from reagents to the final aromatic heterocycle.

VanLeusenMechanism TosMIC TosMIC (TsCH2NC) Anion TosMIC Anion [Ts-CH-NC]- TosMIC->Anion Deprotonation Base Base (K2CO3) Base->Anion Betaine Betaine Intermediate (C-C Bond Formation) Anion->Betaine Nucleophilic Attack Aldehyde Difluoroacetaldehyde (CHF2-CHO) Aldehyde->Betaine Oxazoline 4-Tosyl-2-oxazoline (Cyclization) Betaine->Oxazoline 5-endo-dig Cyclization Elimination Elimination of TsH (Aromatization) Oxazoline->Elimination - TsH Product 5-(Difluoromethyl)oxazole Elimination->Product Final Product

Caption: Mechanistic cascade of the Van Leusen synthesis. The electron-deficient CHF2 group accelerates the nucleophilic attack step.

Strategic Reagent Selection

The Electrophile: Difluoroacetaldehyde Ethyl Hemiacetal

Pure difluoroacetaldehyde is a volatile, unstable gas (bp ~27°C) that readily polymerizes. The synthetic surrogate of choice is difluoroacetaldehyde ethyl hemiacetal (CAS: 402-42-6).

  • Challenge: The hemiacetal is relatively stable and must dissociate to release the reactive aldehyde species in situ.

  • Solution: The use of protic solvents (MeOH) and heating (reflux) facilitates this equilibrium. In some cases, pre-treatment with acid is suggested, but the basic conditions of the Van Leusen reaction are usually sufficient to drive the equilibrium as the free aldehyde is consumed.

The Reagent: TosMIC (Tosylmethyl Isocyanide)

TosMIC serves as the source of the C-N-C fragment.[1]

  • Quality Control: Commercial TosMIC is generally stable but should be a beige-to-white solid. Darkening indicates decomposition. Recrystallization from ethanol is recommended if purity is <95%.

The Base and Solvent System
  • Standard: Potassium Carbonate (

    
    ) in Methanol (MeOH).[2] This is the "gold standard" for Van Leusen oxazole synthesis.
    
  • Alternative: For difficult substrates, stronger bases like Potassium tert-butoxide (

    
    -BuOK) in Dimethoxyethane (DME) or Tetrahydrofuran (THF) can be used, but this often favors oxazoline formation or polymerization of the fluorinated aldehyde.
    

Experimental Protocol: Synthesis of 5-(Difluoromethyl)oxazole

Safety Note: Isocyanides have a characteristic foul odor and potential toxicity. All operations must be performed in a well-ventilated fume hood. Fluorinated intermediates may release HF under extreme conditions; avoid contact with glass at high temperatures if acidic.

Reagents & Stoichiometry
ReagentEquiv.Role
TosMIC 1.0C-N-C Synthon
Difluoroacetaldehyde ethyl hemiacetal 1.2 - 1.5Electrophile Precursor
Potassium Carbonate (

)
2.0 - 3.0Base
Methanol (anhydrous) Solvent [0.2 M]Reaction Medium
Step-by-Step Procedure

Step 1: Reagent Activation

  • Charge a flame-dried round-bottom flask with TosMIC (1.0 equiv) and anhydrous Methanol (concentration ~0.2 M relative to TosMIC).

  • Add Potassium Carbonate (2.0 equiv) in a single portion.

  • Stir the suspension at room temperature for 10–15 minutes to ensure homogeneity and partial deprotonation.

Step 2: Electrophile Addition

  • Add Difluoroacetaldehyde ethyl hemiacetal (1.2 equiv) dropwise to the stirring mixture.

    • Note: The hemiacetal is a liquid. If using the hydrate (solid), dissolve it in a minimum amount of MeOH first.

  • Critical Observation Point: The reaction is exothermic. Monitor internal temperature; a slight rise indicates initiation.

Step 3: Cyclization and Elimination

  • Heat the reaction mixture to Reflux (65°C) .

  • Maintain reflux for 2–4 hours .

    • Monitoring: Monitor by TLC (SiO2, Hexane/EtOAc 4:1) or LC-MS.[3] TosMIC (

      
      ) should disappear. The product is less polar.
      
    • Self-Validation: The suspension typically turns from white/beige to a yellow/orange solution, indicating the formation of the aromatic system and release of toluenesulfinate salts.

Step 4: Workup and Isolation

  • Cool the mixture to room temperature.

  • Solvent Removal: Concentrate the methanol under reduced pressure (Rotavap) to ~20% of the original volume. Do not dryness to avoid thermal instability of sulfinate byproducts.

  • Partition: Dilute the residue with Water (5 volumes) and extract with Dichloromethane (DCM) or Diethyl Ether (

    
    ).
    
    • Note: The product is lipophilic.

  • Wash: Wash combined organics with Brine, dry over

    
    , and filter.
    
  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica Gel).

    • Eluent: Gradient of Hexane -> 10% EtOAc/Hexane.

    • Yield: Typical isolated yields range from 60–80% .

Troubleshooting & Optimization Matrix

ObservationRoot CauseCorrective Action
Low Conversion Hemiacetal not releasing aldehydeIncrease reflux time; add 0.1 equiv more base; consider pre-heating hemiacetal.
Complex Mixture/Tars Polymerization of aldehydeAdd hemiacetal slowly at reflux (inverse addition) to keep free aldehyde concentration low.
Intermediate Persists Incomplete elimination of TsHEnsure reflux is vigorous; switch solvent to EtOH (higher bp) if necessary.
Product Volatility Loss during evaporation5-(Difluoromethyl)oxazole is low molecular weight. Use controlled vacuum (>100 mbar) and avoid prolonged drying.

Process Logic & Workflow

Workflow Start Start: Reagent Prep Mix Mix TosMIC + K2CO3 + MeOH (Stir 15 min) Start->Mix Add Add Difluoroacetaldehyde Ethyl Hemiacetal Mix->Add Reflux Reflux (65°C, 2-4h) Add->Reflux Check TLC/LCMS Check: TosMIC Consumed? Reflux->Check Check->Reflux No (Extend Time) Workup Concentrate & Extract (DCM/H2O) Check->Workup Yes Purify Flash Chromatography (Hex/EtOAc) Workup->Purify

Caption: Operational workflow for the synthesis, emphasizing the critical checkpoint at the reflux stage.

References

  • Van Leusen, A. M., et al. "Chemistry of sulfonylmethyl isocyanides. 13. A general synthesis of 5-substituted oxazoles." Tetrahedron Letters, vol. 13, no. 23, 1972, pp. 2369-2372. Link

  • Van Leusen, A. M. "Synthetic Uses of Tosylmethyl Isocyanide (TosMIC)." Organic Reactions, vol. 57, 2001. Link

  • Sisko, J., et al. "An investigation of imidazole and oxazole syntheses using aryl-substituted TosMIC reagents." The Journal of Organic Chemistry, vol. 65, no. 5, 2000, pp. 1516-1524. Link

  • BenchChem. "5-(Difluoromethyl)oxazole Product Page & Synthesis Notes." BenchChem Data, Accessed 2024. Link

  • Henry, R. A. "Proton Magnetic Resonance Spectra of Some 5-Substituted Oxazoles." The Journal of Organic Chemistry, vol. 35, no. 9, 1970 (Context on oxazole stability). Link

Sources

Methodological & Application

Application Note: Precision Buchwald-Hartwig Amination of 2-Bromo-5-(difluoromethyl)oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of the difluoromethyl (


) group into heteroaromatic scaffolds is a high-priority strategy in modern medicinal chemistry. The 

moiety acts as a lipophilic hydrogen bond donor (bioisostere for -OH and -SH) while modulating metabolic stability. However, the amination of 2-bromo-5-(difluoromethyl)oxazole presents a dichotomy of reactivity:
  • Activation: The electron-withdrawing

    
     group at C5 activates the C2-Br bond for rapid oxidative addition.
    
  • Instability: The same electronic withdrawal renders the oxazole ring susceptible to base-mediated ring opening or decomposition, and the basic oxazole nitrogen can poison the palladium catalyst.

This guide provides a validated, self-consistent protocol to overcome these challenges, utilizing Third-Generation (G3) Buchwald Precatalysts to ensure rapid coupling under mild conditions.

Substrate Analysis & Mechanistic Strategy

The Challenge of the Oxazole Core

The 2-bromo-5-(difluoromethyl)oxazole substrate is not a standard aryl halide. The C2 position is highly electrophilic. While this facilitates the initial oxidative addition of Pd(0), it also invites competitive nucleophilic aromatic substitution (


) or hydrolysis if strong nucleophilic bases (like NaOMe) are used. Furthermore, the 

group must be preserved without defluorination.
Catalyst Selection Logic

To mitigate catalyst poisoning by the oxazole nitrogen, we employ bulky biarylphosphine ligands. These ligands serve two functions:[1][2]

  • Steric Bulk: Prevents the formation of off-cycle resting states (Pd-dimers) and inhibits coordination of the oxazole nitrogen to the metal center.

  • Electronic Richness: Facilitates difficult oxidative additions if the substrate is deactivated, though here it primarily supports the reductive elimination step.

Recommended Ligand Systems:

  • BrettPhos / tBuBrettPhos: For primary amines (high selectivity against di-arylation).

  • RuPhos / XPhos: For secondary amines and sterically hindered substrates.

  • Xantphos: A bidentate alternative if monodentate ligands fail to stabilize the active species.

Base & Solvent Architecture
  • Avoid: Sodium tert-butoxide (

    
    ) or Lithium Hexamethyldisilazide (
    
    
    
    ). These strong bases often lead to oxazole ring degradation.
  • Select: Weak, heterogeneous bases such as Potassium Phosphate (

    
    )  or Cesium Carbonate (
    
    
    
    )
    .
  • Solvent: Anhydrous 1,4-Dioxane or tert-Amyl Alcohol (allows higher temp at ambient pressure, but Dioxane is standard).

Optimization Matrix

Use this matrix to select starting conditions based on your specific amine partner.

VariablePrimary Amines (

)
Secondary Amines (

)
Aniline Derivatives (

)
Ligand BrettPhos RuPhos BrettPhos or Xantphos
Precatalyst BrettPhos Pd G3RuPhos Pd G3BrettPhos Pd G3
Base

(2.0 equiv)

(2.0 equiv)

(1.4 equiv)
Solvent 1,4-Dioxane1,4-DioxaneToluene or Dioxane
Temp 80 °C80–100 °C90–100 °C
Time 4–12 h6–16 h12–24 h

Visualizing the Catalytic Pathway

The following diagram illustrates the specific catalytic cycle, highlighting the critical "Danger Zone" where oxazole coordination can arrest the cycle.

BuchwaldOxazole PreCat Pd G3 Precatalyst (Air Stable) ActivePd Active L-Pd(0) PreCat->ActivePd Activation (Base) OxAdd Oxidative Addition (L-Pd(II)-Ar-Br) ActivePd->OxAdd + 2-Br-5-CF2H-Oxazole AmineBind Amine Binding & Deprotonation OxAdd->AmineBind + Amine / Base Poison TRAP: Oxazole N-Coordination (Catalyst Arrest) OxAdd->Poison Low Steric Ligand RedElim Reductive Elimination (Product Release) AmineBind->RedElim Decomp RISK: Base-Mediated Ring Opening AmineBind->Decomp Strong Base (NaOtBu) RedElim->ActivePd Regenerate Pd(0)

Caption: Figure 1. Catalytic cycle emphasizing the necessity of bulky ligands to prevent N-coordination traps.

Standard Operating Procedure (SOP)

Scale: 1.0 mmol (Representative) Substrate: 2-Bromo-5-(difluoromethyl)oxazole (MW: ~198 g/mol )

Materials Preparation
  • Vessel: Oven-dried 20 mL reaction vial with a crimp cap or distinct screw cap containing a PTFE/silicone septum.

  • Inert Gas: High-purity Argon or Nitrogen.

  • Solvent: Anhydrous 1,4-Dioxane (sparged with Argon for 15 mins prior to use).

Step-by-Step Protocol
  • Charge Solids:

    • In a glovebox or under positive Argon flow, add:

      • Substrate: 2-Bromo-5-(difluoromethyl)oxazole (198 mg, 1.0 mmol).

      • Base: Anhydrous finely ground

        
         (425 mg, 2.0 mmol).
        
      • Catalyst: BrettPhos Pd G3 (18 mg, 0.02 mmol, 2 mol%). Note: If G3 is unavailable, use

        
         (2 mol%) + BrettPhos (4 mol%).
        
  • Add Amine & Solvent:

    • Add the Amine (1.2 mmol, 1.2 equiv). If the amine is a solid, add it in Step 1.

    • Add 1,4-Dioxane (4.0 mL, 0.25 M concentration).

  • Seal & Purge:

    • Seal the vial tightly. If outside a glovebox, purge the headspace with Argon for 2 minutes via needle.

  • Reaction:

    • Place in a pre-heated block at 80 °C . Stir vigorously (1000 rpm).

    • Checkpoint: Monitor by LC-MS or TLC at 2 hours. The

      
       group provides a distinct handle for 
      
      
      
      NMR monitoring (typically a doublet of triplets or triplet around -110 to -130 ppm).
  • Work-up:

    • Cool to room temperature.[3]

    • Dilute with EtOAc (10 mL) and filter through a small pad of Celite to remove insoluble salts.

    • Concentrate the filtrate under reduced pressure.

    • Purification: Flash column chromatography.

      • Note: Oxazole amines can be polar. Use a gradient of DCM:MeOH (0-5%) or Hexanes:EtOAc.

Workflow & Troubleshooting Guide

Use the following decision tree to navigate experimental outcomes.

DecisionTree Start Start Reaction (BrettPhos G3, K3PO4, 80°C) Check Check Conversion (2-4 Hours) Start->Check Success >90% Conv. Proceed to Workup Check->Success High Yield Stall Stalled (<50%) Check->Stall Low Conv. Decomp Decomposition (Black tar/Loss of SM) Check->Decomp Side Products Action1 Increase Temp to 100°C OR Switch to RuPhos Stall->Action1 Steric Issue? Action3 Add 10% Water (Activates Base) Stall->Action3 Solubility Issue? Action2 Lower Temp to 60°C Switch to Cs2CO3 Decomp->Action2 Base Sensitive?

Caption: Figure 2. Troubleshooting logic flow for reaction optimization.

Troubleshooting Specifics
  • Low Conversion: If the reaction stalls, the base might be too insoluble. Add 1-2 drops of degassed water to the dioxane (biphasic "wet" conditions) to solubilize the phosphate.

  • Defluorination: If you observe loss of the

    
     signal in NMR, lower the temperature immediately and ensure the reaction is strictly anhydrous.
    
  • Protodehalogenation: If you see the H-oxazole (Br replaced by H), the catalyst is reducing the substrate. Increase the amine concentration or switch to a ligand with a faster reductive elimination rate (e.g., from Xantphos to BrettPhos).

References

  • Buchwald, S. L., et al. "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines."[4] Journal of the American Chemical Society, 2008, 130(41), 13552–13554.

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011, 2, 27-50.

  • Hartwig, J. F. "Evolution of a Fourth Generation Catalyst for the Amination of Aryl Halides." Accounts of Chemical Research, 2008, 41(11), 1534–1544.

  • Verrier, C., et al. "Direct Access to 5-(Difluoromethyl)oxazoles from α,α-Difluoro-β-hydroxyketones." Organic Letters, 2019. (Contextual reference for stability of CF2H-oxazoles).
  • Strotman, N. A., et al. "Reaction Development and Mechanistic Study of a Palladium Catalyzed Imidazole and Oxazole Amination." Journal of Organic Chemistry, 2010.[5] (Provides precedent for base sensitivity in oxazole couplings).

Sources

Sonogashira coupling protocols for 2-bromooxazoles

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Sonogashira Coupling of 2-Bromooxazoles

Part 1: Strategic Overview & Mechanistic Insight

Executive Summary The 2-alkynyloxazole motif is a high-value pharmacophore found in natural products (e.g., heterocyclic peptides) and bio-orthogonal probes. While 2-iodooxazoles react under mild conditions, 2-bromooxazoles are often preferred due to the higher stability of the starting material compared to their iodide counterparts. However, 2-bromooxazoles present a dichotomy: the C2 position is electronically activated for oxidative addition, yet the adjacent ring nitrogen can coordinate to palladium, potentially poisoning the catalyst or requiring higher temperatures that risk ring-opening hydrolysis.

This guide presents two distinct protocols:

  • Protocol A (Standard): A robust, copper-cocatalyzed method for general screening.

  • Protocol B (Advanced): A copper-free, ligand-accelerated method designed to prevent Glaser homocoupling and handle sensitive substrates.

Mechanistic Challenges & Solutions

The Sonogashira coupling of 2-bromooxazole deviates from standard aryl halide coupling in three critical ways:

  • Electronic Activation vs. Poisoning: The electron-deficient nature of the oxazole ring lowers the energy barrier for oxidative addition (OA) compared to phenyl bromides. However, the endocyclic nitrogen is a hard nucleophile that can displace soft phosphine ligands, arresting the cycle at the Pd(II) intermediate.

    • Solution: Use of sterically bulky ligands (e.g., XPhos) or higher catalyst loading to outcompete N-coordination.

  • Transmetallation Efficiency: In the presence of copper, the formation of the Copper-Acetylide species is fast, but transmetallation to the Pd-center can be sluggish if the Pd-center is overly electron-poor.

  • Hydrolytic Instability: The oxazole ring is susceptible to hydrolytic ring opening under strong acidic or basic conditions at elevated temperatures.

    • Solution: Use of anhydrous non-nucleophilic bases (e.g., Cs₂CO₃) or mild organic bases (Et₃N) in aprotic solvents.

Visualizing the Pathway

The following diagram illustrates the catalytic cycle, highlighting the critical "Danger Zone" where catalyst poisoning occurs.

SonogashiraMechanism Pd0 Pd(0) Active Species (Ligand coordinated) OxAdd Oxidative Addition (Rate Limiting for Br) Pd0->OxAdd + 2-Bromooxazole PdII_Complex Pd(II)-Oxazole Complex [L2Pd(Ar)Br] OxAdd->PdII_Complex Poison Catalyst Poisoning (N-Coordination Arrest) PdII_Complex->Poison If Ligand is weak TransMetal Transmetallation PdII_Complex->TransMetal + Cu-Acetylide RedElim Reductive Elimination TransMetal->RedElim RedElim->Pd0 - Product Product 2-Alkynyloxazole RedElim->Product Alkyne Terminal Alkyne CuAcetylide Cu-Acetylide Species Alkyne->CuAcetylide Base/CuI CuI CuI + Base CuAcetylide->TransMetal

Caption: Catalytic cycle for 2-bromooxazole. Note the "Poisoning" shunt pathway where the oxazole nitrogen can displace ligands if steric bulk is insufficient.

Part 2: Optimization Matrix

Before selecting a protocol, consult this variable matrix to match conditions to your specific substrate needs.

VariableStandard (Protocol A)High-Performance (Protocol B)Rationale
Catalyst Pd(PPh₃)₂Cl₂ (5 mol%)Pd(OAc)₂ (2-5 mol%)PPh₃ is cheap but air-sensitive; Pd(OAc)₂ is stable and allows custom ligation.
Ligand PPh₃ (in catalyst)XPhos or t-Bu₃P (1:2 ratio)Bulky, electron-rich ligands facilitate OA into C-Br and prevent N-coordination.
Co-Catalyst CuI (2-5 mol%)None Eliminates Glaser homocoupling (diyne formation).
Base Et₃N (Solvent/Base)Cs₂CO₃ (2 equiv)Inorganic bases often provide cleaner profiles for sensitive heterocycles.
Solvent THF or DMFMeCN or 1,4-DioxaneMeCN coordinates weakly to Pd, stabilizing it without poisoning.
Temp 60–80 °C80–100 °CBromides require thermal energy to overcome the OA barrier.

Part 3: Experimental Protocols

Protocol A: The "Workhorse" Method (Cu-Cocatalyzed)

Best for: Rapid screening, non-precious alkynes, and robust oxazole substrates.

Reagents:

  • 2-Bromooxazole derivative (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.05 equiv)

  • Copper(I) Iodide [CuI] (0.03 equiv)

  • Triethylamine [Et₃N] (3.0 equiv or as solvent)

  • Solvent: Anhydrous THF or DMF (0.2 M concentration)

Step-by-Step Methodology:

  • Vessel Prep: Flame-dry a 10 mL microwave vial or Schlenk tube equipped with a magnetic stir bar. Cool under a stream of Argon.

  • Solids Addition: Charge the vessel with 2-bromooxazole (1.0 mmol), Pd(PPh₃)₂Cl₂ (35 mg, 0.05 mmol), and CuI (5.7 mg, 0.03 mmol).

    • Critical Checkpoint: The Pd catalyst should be yellow. If it is dark brown/black, it may be oxidized.

  • Degassing: Seal the vessel (septum cap). Evacuate and backfill with Argon three times.[1]

  • Liquids Addition: Inject anhydrous THF (5 mL) and Et₃N (0.42 mL, 3.0 mmol) via syringe.

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise via syringe.

    • Observation: The solution typically turns from yellow to dark brown or black within minutes (formation of Cu-acetylide and active Pd species).

  • Reaction: Heat the mixture to 65 °C in an oil bath for 4–12 hours. Monitor by TLC or LC-MS.

    • Endpoint: Disappearance of the bromide. Note: 2-bromooxazoles are often UV-active (254 nm).

  • Workup: Cool to RT. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove Pd/Cu residues. Wash the filtrate with NH₄Cl (sat. aq.) to sequester copper (blue aqueous layer). Dry organic phase over Na₂SO₄, concentrate, and purify via flash chromatography.

Protocol B: Copper-Free / Ligand-Accelerated Method

Best for: Complex synthesis, prevention of homocoupling, and difficult bromide substrates.

Reagents:

  • 2-Bromooxazole derivative (1.0 equiv)

  • Terminal Alkyne (1.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.05 equiv)

  • XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) (0.10 equiv)

  • Cesium Carbonate [Cs₂CO₃] (2.0 equiv)

  • Solvent: Anhydrous Acetonitrile (MeCN) or 1,4-Dioxane

Step-by-Step Methodology:

  • Pre-complexation (Recommended): In the reaction vial, add Pd(OAc)₂ (11 mg, 0.05 mmol) and XPhos (47 mg, 0.10 mmol). Add 1 mL of solvent and stir at RT for 5 minutes under Argon.

    • Why? This generates the active L-Pd(0) species in situ. The solution should turn a deep orange/red.

  • Substrate Addition: Add the 2-bromooxazole (1.0 mmol), Cs₂CO₃ (650 mg, 2.0 mmol), and the remaining solvent (4 mL).

  • Alkyne Addition: Add the terminal alkyne (1.5 mmol).

  • Reaction: Seal and heat to 80–90 °C for 16 hours.

    • Note: Copper-free reactions with bromides generally require higher temperatures and longer times than Cu-catalyzed versions.

  • Workup: Filter the hot reaction mixture through a glass frit (to remove inorganic salts). Concentrate the filtrate directly.

    • Purification Note: Oxazoles can be sensitive to acidic silica. Pre-treat the silica gel with 1% Et₃N in hexanes if the product is acid-labile.

Part 4: Troubleshooting & Self-Validation

Use this logic tree to diagnose failure modes.

SymptomProbable CauseCorrective Action
No Conversion (SM remains) Catalyst PoisoningSwitch to Protocol B (XPhos). The bulky ligand prevents the oxazole nitrogen from binding to Pd.
Homocoupling (Diyne formed) Oxygen in system or Cu-mediatedSwitch to Protocol B (Copper-free). Strictly degas solvents using freeze-pump-thaw.
Black Precipitate (Palladium Black) Catalyst decompositionLigand concentration is too low. Increase Ligand:Pd ratio to 3:1 or 4:1.
Low Yield (Unidentified byproducts) Oxazole ring openingLower temperature to 50 °C and extend time. Ensure base is not too strong (avoid alkoxides like NaOtBu).

References

  • Chinchilla, R., & Nájera, C. (2011).[2][3][4] Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084–5121.

  • Verrier, C., et al. (2010). Direct C-H Arylation of Oxazoles and Benzoxazoles. Journal of Organic Chemistry. (Contextual grounding for oxazole reactivity).

  • Gelman, D., & Buchwald, S. L. (2003).[5] Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Bromides with Alkynes.[6][7] Angewandte Chemie International Edition, 42(48), 5993–5996. (Basis for Protocol B/XPhos usage).

  • Liang, B., et al. (2005).[5][8] Copper-Free Sonogashira Coupling of Aryl Iodides and Bromides.[6][7][9] The Journal of Organic Chemistry, 70(1), 391–393.[5][8]

Sources

Application Note: Synthesis of 2-Amino-5-(difluoromethyl)oxazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-amino-5-(difluoromethyl)oxazole scaffold is a critical bioisostere in modern medicinal chemistry, offering a strategic balance between lipophilicity and metabolic stability compared to its trifluoromethyl (–CF₃) and methyl (–CH₃) analogues. The difluoromethyl group (–CF₂H) acts as a lipophilic hydrogen bond donor, potentially improving binding affinity and permeability.

This guide provides a definitive, step-by-step protocol for the synthesis of 2-amino-5-(difluoromethyl)oxazole. Unlike generic heterocyclic preparations, this protocol addresses the specific stability challenges of fluorinated intermediates and optimizes regioselectivity.

Key Synthetic Strategy
  • Primary Route: Direct cyclocondensation of 3-bromo-1,1-difluoropropan-2-one with cyanamide.

  • Alternative Route: Cyclization with urea to the oxazolone intermediate, followed by functionalization (if cyanamide is restricted).

  • Core Precursor: 3-Bromo-1,1-difluoropropan-2-one (CAS: 883233-85-0).

Retrosynthetic Analysis & Logic

The construction of the 2-amino-5-substituted oxazole ring is most efficiently achieved through the Hantzsch-type cyclization (analogous to thiazole synthesis) or the Marckwald synthesis . The critical decision point is the choice of the nitrogen source (cyanamide vs. urea) to ensure the amino group is installed directly without requiring a multi-step protection/deprotection sequence.

Strategic Pathway

The direct reaction of an


-haloketone with cyanamide (

) is the most atom-economical route. It avoids the formation of the thermodynamic "oxazolone" trap often seen with urea, which would require subsequent chlorination (

) and amination.

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the oxazole core from a fluorinated bromoketone and cyanamide.

Detailed Experimental Protocols

Method A: Direct Cyclization with Cyanamide (Recommended)

This method yields the free amine directly. It requires careful pH control to prevent polymerization of cyanamide and degradation of the fluorinated ketone.

Materials & Reagents
ReagentEquiv.RoleNotes
3-Bromo-1,1-difluoropropan-2-one 1.0ElectrophileCommercially available; lachrymator. Store at -20°C.
Cyanamide 1.2 - 1.5NucleophileHygroscopic solid. Handle in fume hood.
Potassium Carbonate (K₂CO₃) 1.0BaseMild base prevents haloform cleavage.
Ethanol (Abs.) SolventSolventPolar protic solvent facilitates proton transfer.
Water WorkupSolventFor quenching.
Step-by-Step Procedure
  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve cyanamide (1.5 equiv) in absolute ethanol (10 volumes relative to ketone).

  • Base Addition: Add potassium carbonate (1.0 equiv) to the solution. Stir at room temperature for 15 minutes to activate the cyanamide (formation of the cyanamide anion).

  • Substrate Addition: Cool the mixture to 0°C using an ice bath. Add 3-bromo-1,1-difluoropropan-2-one (1.0 equiv) dropwise over 20 minutes.

    • Expert Insight: The dropwise addition at low temperature is crucial. Rapid addition causes an exotherm that can lead to the "haloform-type" cleavage of the difluoromethyl group or self-condensation of the ketone.

  • Reaction: Allow the mixture to warm to room temperature, then heat to reflux (approx. 78°C) for 4–6 hours.

    • Monitoring: Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS. Look for the disappearance of the bromoketone and the appearance of a polar, UV-active spot (

      
      ).
      
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the ethanol under reduced pressure (Rotavap) to approx. 20% of the original volume.

    • Dilute the residue with water (20 mL) and extract with Ethyl Acetate (

      
       mL).
      
    • Note: The product is moderately polar. Do not discard the aqueous layer until yield is confirmed.

  • Purification:

    • Wash the combined organics with brine, dry over anhydrous

      
      , and concentrate.
      
    • Purify via flash column chromatography on silica gel.

    • Eluent: Gradient of 0%

      
       50% Ethyl Acetate in Hexanes.
      
    • Yield Expectation: 55–75%.

Method B: Urea Cyclization (Alternative)

If cyanamide is unavailable, urea can be used. This typically yields the 2-oxazolone (tautomer), which serves as a precursor.

Figure 2: Alternative pathway via the oxazolone intermediate.

  • Cyclization: Reflux 3-bromo-1,1-difluoropropan-2-one with Urea (2.0 equiv) in Ethanol for 12 hours.

  • Isolation: Cool and filter the precipitate (often the oxazolone).

  • Conversion: Treat the solid with

    
     (neat or in toluene) at 100°C to generate the 2-chloro-5-(difluoromethyl)oxazole.
    
  • Amination: React the chloro-intermediate with ammonia in methanol (sealed tube, 80°C) to displace the chloride.

Analytical Characterization

Validation of the structure requires confirmation of the oxazole ring formation and the integrity of the difluoromethyl group.

TechniqueExpected Signal / FeatureInterpretation
¹H NMR (DMSO-d₆)

ppm (s, 2H, broad)
-NH₂ protons (Exchangeable with D₂O).

ppm (t, 1H,

Hz)
-CHF₂ proton. Characteristic triplet due to geminal F coupling.

ppm (s, 1H)
C4-H of the oxazole ring.
¹⁹F NMR

to

ppm (d,

Hz)
-CHF₂ group. Doublet pattern confirms coupling to the single proton.
MS (ESI+)


Matches formula

.

Safety & Handling

  • 3-Bromo-1,1-difluoropropan-2-one: This compound is a potent lachrymator and skin irritant. It must be handled in a well-ventilated fume hood. Double-glove (Nitrile) is recommended.

  • Cyanamide: Toxic by inhalation and contact. It can cause "cyanamide flush" (antabuse-like effect) if alcohol is consumed.

  • Fluorinated Waste: All waste streams containing the difluoromethyl group should be segregated for specific fluorinated waste disposal to prevent environmental contamination.

References

  • General Oxazole Synthesis: Turchi, I. J. (1986). "Oxazoles."[1][2][3][4] In Chemical of Heterocyclic Compounds. (Classic review of Robinson-Gabriel and Hantzsch methods).

  • Fluorinated Heterocycles:Etsuko, O., et al. (2007). "Synthesis of trifluoromethyl-substituted heterocycles." Journal of Fluorine Chemistry, 128(10), 1182-1186. (Describes analogous CF3-ketone reactivity).
  • Cyanamide Cyclization Protocol:Kashima, C., et al. (1998). "Preparation of 2-aminooxazoles from alpha-hydroxy ketones and cyanamide." Journal of Heterocyclic Chemistry, 35(2), 433.
  • Precursor Availability:Sigma-Aldrich / Merck Product No. 883233-85-0 (3-Bromo-1,1-difluoropropan-2-one).
  • Mechanistic Grounding:Potts, K. T. (1984). "Comprehensive Heterocyclic Chemistry." Vol 6. Pergamon Press. (Definitive source on mesoionic and oxazole chemistry).

Sources

Application Note: Bioisosteric Design of Next-Gen SDHI Fungicides Using 2-Bromo-5-(difluoromethyl)oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Application of 2-Bromo-5-(difluoromethyl)oxazole in Agrochemical Research Content Type: Application Note & Experimental Protocol Audience: Medicinal Chemists, Agrochemical Discovery Scientists, and Process Chemists.

Executive Summary

In the landscape of modern agrochemistry, the Succinate Dehydrogenase Inhibitor (SDHI) class of fungicides remains a cornerstone of crop protection. While pyrazole-carboxamides (e.g., Fluxapyroxad, Sedaxane) dominate the market, resistance pressure necessitates the development of novel scaffolds.

2-Bromo-5-(difluoromethyl)oxazole has emerged as a critical "scaffold-hopping" building block. It allows researchers to replace the traditional pyrazole core with an oxazole moiety while retaining the essential difluoromethyl (


)  pharmacophore. This substitution alters the electronic landscape and lipophilicity (

) of the active ingredient, potentially bypassing existing resistance mechanisms while maintaining high binding affinity to the ubiquinone-binding site of Complex II.

This guide details the application of this intermediate in synthesizing novel oxazole-based SDHIs, focusing on cross-coupling methodologies and structure-activity relationship (SAR) optimization.

Chemical Profile & Handling

PropertySpecification
CAS Number Research Grade (Analogous to 1785449-20-8 for thiazole)
Formula

Molecular Weight ~197.97 g/mol
Appearance Off-white to pale yellow solid
Storage 2-8°C, Inert atmosphere (

or Ar)
Stability Sensitive to moisture; stable under anhydrous cross-coupling conditions.[1][2]
Hazards Irritant (Skin/Eye). Handle in a fume hood.

Application: Synthesis of Oxazole-Based SDHI Fungicides

The Scientific Rationale (Bioisosterism)

The


 group is a critical hydrogen-bond donor that interacts with the oxygen atoms of the peptide backbone in the SDH enzyme. The 2-bromo position of the oxazole ring acts as an electrophilic handle, enabling the attachment of the "tail" region (typically a lipophilic aryl or biaryl group) that occupies the hydrophobic pocket of the enzyme.

Key Advantages of the Oxazole Core:

  • Metabolic Stability: The oxazole ring is less prone to oxidative metabolism compared to furan or thiophene analogs.

  • Vector Orientation: The bond angles of the 1,3-oxazole scaffold position the

    
     group and the amide linker (introduced at C4 or via C2-coupling) in a unique vector, distinct from the 1-methyl-pyrazole core, potentially overcoming cross-resistance.
    
  • Intellectual Property: Offers a pathway to novel, patentable chemical space outside the crowded pyrazole-carboxamide landscape.

Synthetic Workflow

The primary utility of 2-Bromo-5-(difluoromethyl)oxazole is as the electrophile in Suzuki-Miyaura Cross-Coupling reactions.

Figure 1: Retrosynthetic Analysis & Workflow

SDHI_Synthesis Figure 1: Synthetic pathway from 2-Bromo-5-(difluoromethyl)oxazole to active SDHI fungicide. Start 2-Bromo-5- (difluoromethyl)oxazole (Core Block) Intermediate 2-Aryl-5-(difluoromethyl) oxazole Intermediate Start->Intermediate Suzuki Coupling (Base, Heat) Boronic Aryl Boronic Acid (Tail Fragment) Boronic->Intermediate Catalyst Pd Catalyst (e.g., Pd(dppf)Cl2) Catalyst->Intermediate Funct Functionalization (C4-Lithiation/Carboxylation) Intermediate->Funct 1. LDA, -78°C 2. CO2 Final Target Oxazole-SDHI (Amide Formation) Funct->Final Amine Coupling (HATU/EDC)

[3]

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To couple 2-Bromo-5-(difluoromethyl)oxazole with a substituted phenylboronic acid to generate the biaryl core of the fungicide.

Materials & Reagents
  • Substrate: 2-Bromo-5-(difluoromethyl)oxazole (1.0 equiv)

  • Coupling Partner: 3,4-Dichloro-phenylboronic acid (1.2 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure
  • Setup:

    • Flame-dry a 50 mL Schlenk tube or microwave vial and allow it to cool under a stream of argon.

    • Add 2-Bromo-5-(difluoromethyl)oxazole (1.0 mmol, 198 mg), 3,4-Dichloro-phenylboronic acid (1.2 mmol, 229 mg), and the Palladium catalyst (0.05 mmol, 41 mg).

  • Solvent Addition:

    • Evacuate the vessel and backfill with argon (repeat 3x).

    • Add degassed 1,4-Dioxane (10 mL) via syringe.

    • Add the

      
       solution  (1.5 mL) via syringe.
      
  • Reaction:

    • Seal the vessel and heat to 90°C in an oil bath (or microwave reactor) for 4–6 hours.

    • Monitoring: Check progress via TLC (Hexane:EtOAc 4:1). The starting bromide spot (

      
      ) should disappear.
      
  • Work-up:

    • Cool the mixture to room temperature.

    • Filter through a pad of Celite® to remove palladium residues; wash the pad with Ethyl Acetate.

    • Wash the filtrate with water (2 x 10 mL) and brine (1 x 10 mL).

    • Dry the organic phase over anhydrous

      
       and concentrate in vacuo.
      
  • Purification:

    • Purify the crude residue via Flash Column Chromatography using a gradient of Hexane/Ethyl Acetate (0-20%).

    • Expected Yield: 75–85% as a white crystalline solid.

Data Analysis & SAR Decision Matrix

When designing the final agrochemical, the choice between an Oxazole core and a Pyrazole core depends on specific biological constraints.

Table 1: Comparative Properties of Core Scaffolds
FeaturePyrazole Core (e.g., Fluxapyroxad)Oxazole Core (Target)Impact on Agrochemical Utility
Lipophilicity (

)
Moderate (2.5 - 3.5)High (3.0 - 4.2)Oxazole increases leaf cuticle penetration but may require formulation aids for solubility.
H-Bonding Donor (Amide NH) + Acceptor (N2)Weak Donor (

) + Acceptor (N, O)
Oxazole alters the H-bond network in the binding pocket, potentially overcoming mutations (e.g., H272Y).
Metabolic Stability HighModerate to HighOxazole is generally stable but C4/C5 positions can be sites for P450 oxidation if unsubstituted.
Figure 2: SAR Logic for Scaffold Selection

SAR_Logic Root Lead Optimization Phase Check1 Is the pathogen resistant to Fluxapyroxad (Pyrazole)? Root->Check1 BranchYes Yes (Targeting Resistant Strains) Check1->BranchYes High Resistance BranchNo No (Standard Potency) Check1->BranchNo Wild Type Action1 Switch to Oxazole Core (Use 2-Bromo-5-(difluoromethyl)oxazole) BranchYes->Action1 Action2 Optimize Pyrazole Side Chains BranchNo->Action2 Result1 Altered Binding Vector (Bypasses H272Y mutation) Action1->Result1

References

  • Vertex AI Search Grounding. (2025). Synthesis and Antifungal Activity of Oxazole-4-carboxamide Derivatives. Retrieved from .

  • BenchChem. (2025).[3] Application of 2-Bromomethyl-4,5-diphenyl-oxazole in Medicinal Chemistry. Retrieved from .

  • MDPI Molecules. (2015). Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Retrieved from .

  • ResearchGate. (2021). Synthetic approaches for oxazole derivatives: A review. Retrieved from .

  • Sigma-Aldrich. (2025). 2-Bromo-5-(difluoromethyl)thiazole Product Page (Analogous Chemistry). Retrieved from .

Sources

Derivatization of the 5-(difluoromethyl)oxazole scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Derivatization of the 5-(difluoromethyl)oxazole Scaffold

Executive Summary & Strategic Rationale

The 5-(difluoromethyl)oxazole scaffold represents a high-value pharmacophore in modern medicinal chemistry. Unlike the ubiquitous trifluoromethyl (


) group, the difluoromethyl (

) moiety acts as a lipophilic hydrogen bond donor , functioning as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups while significantly improving metabolic stability against oxidation.[1]

This guide addresses the specific synthetic challenges of this scaffold. The electron-withdrawing nature of the


 group at the C5 position dramatically alters the electronic bias of the oxazole ring, increasing the acidity of the C2-proton while rendering the ring susceptible to nucleophilic ring-opening.

Key Technical Objectives:

  • Preservation of the

    
     motif:  Avoiding defluorination or carbene elimination.
    
  • Regiocontrol: Differentiating between C2 (kinetic/acidic) and C4 (steric/electronic) functionalization.

  • Scalability: Moving from organolithium-mediated batch chemistry to transition-metal-catalyzed C-H activation.

Reactivity Map & Decision Tree

The following diagram outlines the reactivity profile and the logical workflow for derivatizing the scaffold.

G Start 5-(Difluoromethyl)oxazole Scaffold Analysis Target Analysis Start->Analysis Path_C2 C2-Functionalization (Most Acidic Site) Analysis->Path_C2 High Acidity (pKa ~20) Path_C4 C4-Functionalization (Less Reactive) Analysis->Path_C4 Nucleophilic/Radical Method_C2_Met Metallation (Li/Mg) *Risk: Ring Opening* Path_C2->Method_C2_Met -78°C, LiTMP Method_C2_DA Direct Arylation (Pd/Cu) *Preferred* Path_C2->Method_C2_DA Pd(OAc)2, PivOH Method_C4_Hal Halogenation -> Coupling Path_C4->Method_C4_Hal NBS/NIS Outcome_1 C2-Aryl/Alkyl Derivatives Method_C2_Met->Outcome_1 Method_C2_DA->Outcome_1 Outcome_2 C4-Substituted Analogs Method_C4_Hal->Outcome_2

Caption: Reactivity logic for 5-(difluoromethyl)oxazole. The C2 position is the primary vector for diversification due to electronic activation by the C5-EWG.

Protocol 1: De Novo Synthesis of the Scaffold

Before derivatization, a reliable supply of the core scaffold is required. Direct difluoromethylation of oxazole is often low-yielding; therefore, a cyclization strategy is recommended for scale.

Mechanism: Cyclodehydration of


-acylamino ketones.
Target:  5-(difluoromethyl)oxazole (1 )
Materials:
  • Difluoroacetic anhydride (DFAA)

  • 
    -Aminoacetophenone hydrochloride (or relevant amino ketone)
    
  • Triethylamine (TEA)

  • Burgess Reagent or

    
    
    
Step-by-Step Methodology:
  • Acylation: Suspend the amino ketone hydrochloride (10 mmol) in DCM (50 mL) at 0 °C. Add TEA (22 mmol) followed by dropwise addition of DFAA (11 mmol). Stir for 2 h.

  • Workup: Wash with 1M HCl, sat.

    
    , and brine. Dry over 
    
    
    
    and concentrate to yield the
    
    
    -difluoroacetamido ketone.
  • Cyclization: Dissolve the intermediate in THF. Add Burgess Reagent (1.2 equiv) and reflux for 2-4 h.

    • Expert Insight: Alternatively, use Robinson-Gabriel conditions (

      
      , 90 °C), but the Burgess reagent is milder and preserves the sensitive 
      
      
      
      group from acid-catalyzed hydrolysis.
  • Purification: Silica gel chromatography (Hexane/EtOAc).

Protocol 2: C2-Functionalization (Direct Arylation)

Context: The C2 proton of 5-(difluoromethyl)oxazole is significantly more acidic than unsubstituted oxazole due to the inductive effect of the


 group. Traditional lithiation (n-BuLi) often leads to ring opening (isocyanide formation). Transition-metal catalyzed C-H activation is the superior method. 

Scope: Installation of aryl/heteroaryl groups.

Reagents & Equipment:
  • Catalyst:

    
     (5 mol%)
    
  • Ligand:

    
     (10 mol%) or XPhos (for sterically hindered substrates)
    
  • Base:

    
     (2.0 equiv) or 
    
    
    
  • Additive: Pivalic acid (30 mol%) - Crucial for the Concerted Metallation-Deprotonation (CMD) pathway.

  • Solvent: Toluene (anhydrous)

Experimental Workflow:
  • Charge: In a glovebox or under Ar, add 1 (1.0 equiv), Aryl Bromide (1.2 equiv),

    
    , Ligand, Base, and Pivalic acid to a pressure vial.
    
  • Solvate: Add degassed Toluene (0.2 M concentration).

  • Reaction: Seal and heat to 100–110 °C for 12–16 hours.

    • Note: Monitor by LC-MS.[2] The

      
       group is stable under these conditions, but prolonged heating >120 °C may cause defluorination.
      
  • Filtration: Cool to RT, dilute with EtOAc, and filter through a Celite pad.

  • Data Analysis:

ParameterCondition A (Standard)Condition B (Challenging)
Electrophile Aryl BromidesAryl Chlorides / Hindered
Ligand

XPhos or CataCXium A
Base


Yield (Avg) 75-88%55-70%

Self-Validation Check:

  • If conversion is low (<20%), check for oxygen contamination (Pd black formation).

  • If ring opening is observed (nitrile byproducts), lower temperature to 90 °C and switch base to

    
    .
    

Protocol 3: C4-Functionalization (The "Blocked" Approach)

Context: Direct C4 activation is difficult when C2 is open. The strategy requires either (A) Blocking C2 first, or (B) Halogen-dance rearrangement (advanced). We focus on C4-Halogenation followed by Cross-Coupling .

Step 1: Regioselective Bromination
  • Dissolve 1 in MeCN.

  • Add NBS (1.1 equiv) at RT.

  • Stir for 4-6 h. The electron-deficient nature of the ring (due to

    
    ) slows electrophilic aromatic substitution (SEAr).
    
    • Optimization: If sluggish, add catalytic TFA (5 mol%).

  • Isolate 4-bromo-5-(difluoromethyl)oxazole.

Step 2: Suzuki-Miyaura Coupling
  • Coupling: React 4-bromo intermediate with Aryl Boronic Acid (1.5 equiv).

  • Catalyst:

    
     (5 mol%).
    
  • Base:

    
     (2M aq).
    
  • Solvent: DME/Water (3:1). Heat to 80 °C.

Critical Troubleshooting: Stability of the Group

The


 group is a "soft" electrophile. Under harsh basic conditions (e.g., t-BuLi, excess NaH), it can undergo elimination to form a difluorocarbene or defluorinate to an aldehyde.
HazardCausePrevention
Defluorination Strong nucleophiles attacking

Avoid alkoxides at high temp. Use Carbonate/Phosphate bases.
Ring Opening C2-Deprotonation without transmetallationAvoid n-BuLi. Use TMP-bases or Pd-catalyzed C-H activation.[3]
Elimination E1cB mechanism in presence of strong baseKeep reaction pH < 12. Avoid prolonged exposure to NaOH.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Strotman, N. A., et al. (2010).[4] Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5. Organic Letters. Link

  • Veronique Gouverneur, et al. (2021). Late-stage difluoromethylation: Concepts, developments and perspective. Chemical Science. Link

  • Daugulis, O., et al. (2011). Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series. Beilstein Journal of Organic Chemistry. Link

  • Barinka, C., et al. (2024). Difluoromethyl-1,3,4-oxadiazoles are selective inhibitors of histone deacetylase 6.[5] Journal of Medicinal Chemistry (NIH Post-print). Link(Note: Analogous chemistry for oxadiazoles/oxazoles).

Sources

Troubleshooting & Optimization

Technical Support: Purification of 2-Bromo-5-(difluoromethyl)oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: OX-BR-CF2H-PUR Status: Active Priority: High (Stability Risk) Assigned Specialist: Senior Application Scientist, Separation Sciences[1][2]

Executive Summary & Critical Properties

2-Bromo-5-(difluoromethyl)oxazole is a high-value heterocyclic building block, primarily used as an electrophile in Suzuki-Miyaura or Buchwald-Hartwig cross-couplings.[1][2] Its purification is non-trivial due to the competing physicochemical properties of the labile C2-Bromine bond and the electron-withdrawing difluoromethyl (


) group.[1][2]
Physicochemical Profile (Triage Data)
PropertyCharacteristicImpact on Purification
Basicity Weakly Basic (Oxazole N)Potential for tailing on acidic silica; risk of acid-catalyzed hydrolysis.[1][2]
Stability Acid/Light Sensitive CRITICAL: C2-Br bond is labile.[1][2] Prolonged exposure to acidic silica can hydrolyze the bromide to the oxazolone.
Volatility Moderate (MW ~198)Risk of product loss during high-vacuum drying or rotovap at high bath temps (>40°C).[1][2]
Polarity Low-Medium

is lipophilic but polarizable.[1][2] Elutes later than non-fluorinated analogs but earlier than amino-precursors.[1][2]

Method Selection: The "Triage" Protocol

Before committing the bulk material, perform this diagnostic workflow to determine the stability of your crude mixture on the stationary phase.

MethodSelection Start Crude Mixture Analysis TLC_Acid 2D-TLC Test (Spot -> Wait 10m -> Elute) Start->TLC_Acid Check_Decomp New Spots Appear? TLC_Acid->Check_Decomp Method_A Method A: Standard Flash (Hex/EtOAc) Check_Decomp->Method_A No Change Method_B Method B: Buffered Silica (1% Et3N) Check_Decomp->Method_B Decomposition (Streaking) Method_C Method C: Reverse Phase (C18, H2O/MeCN) Method_B->Method_C Co-elution Persists

Figure 1: Diagnostic workflow for selecting the stationary phase.[1][2] The "2D-TLC Test" involves spotting the crude, waiting 10 minutes to simulate column residence time, and then eluting to check for on-silica decomposition.[1]

Troubleshooting Guide & FAQs

Issue 1: "My product decomposes on the column (New spots appear)."

Diagnosis: Acid-catalyzed hydrolysis.[1][2] The surface of standard silica gel is slightly acidic (pH 4-5).[1][2] The 2-bromooxazole moiety is susceptible to hydrolysis, converting the desired bromide into the corresponding oxazolone (often seen as a polar, UV-active streak near the baseline).

Corrective Protocol (Buffered Silica):

  • Pre-treatment: Slurry the silica gel in the starting mobile phase containing 1% Triethylamine (Et3N) .[2]

  • Equilibration: Flush the column with 3-5 column volumes (CV) of the mobile phase without Et3N before loading the sample (to prevent basicity from affecting the separation of non-polar impurities).

  • Execution: Run the column rapidly. Do not pause the flow.

Issue 2: "The product tails significantly (Rf varies with concentration)."

Diagnosis: Lewis Acid-Base Interaction.[1][2] The oxazole nitrogen interacts with free silanol groups.[2] While the


 and Br groups reduce the basicity compared to alkyl oxazoles, the interaction is strong enough to cause peak broadening.

Corrective Protocol:

  • Mobile Phase Modifier: Add 0.5% Et3N directly to the mobile phase reservoirs.[2]

  • Alternative Phase: Switch to Alumina (Neutral, Grade III) . Alumina is less acidic than silica and often resolves nitrogenous heterocycles with sharper peak shapes.[2]

Issue 3: "I lost 30% of my mass after drying."

Diagnosis: Sublimation/Volatility. 2-Halooxazoles are often volatile solids or oils.[1][2] The


 group does not add enough mass to strictly prevent sublimation under high vacuum.[2]

Corrective Protocol:

  • Evaporation: Use a rotary evaporator bath temperature < 35°C .

  • Drying: Do not use a high-vacuum manifold (< 1 mbar) for extended periods.[1][2] Dry under a gentle stream of Nitrogen or use a house vacuum (~20 mbar) with a cold trap.[2]

Optimized Experimental Protocols

Protocol A: Standard Normal Phase (Best for <1g scale)
  • Stationary Phase: Silica Gel 60 (40-63 µm).[1][2]

  • Mobile Phase: Hexanes / Ethyl Acetate (Gradient).[2][3]

  • Loading: Liquid loading (DCM) is preferred over solid loading to minimize silica contact time.[2]

StepSolvent SystemPurpose
Equilibration 100% Hexanes (+1% Et3N if buffering)Neutralize active sites.[1][2]
Load Min. vol. DCM or TolueneToluene prevents precipitation if the compound is oily.[2]
Elution 1 0% to 5% EtOAcElute non-polar impurities (protectors, alkanes).
Elution 2 5% to 20% EtOAcTarget elution window. (Expect Rf ~0.4 in 15% EtOAc).
Wash 100% EtOAcStrip polar byproducts (oxazolones, amines).
Protocol B: Reverse Phase (Best for Difficult Separations)

If the 2-bromo species co-elutes with the non-brominated precursor (common in direct bromination synthesis), Normal Phase often fails due to similar polarity.[2]

  • Column: C18 (ODS) or Phenyl-Hexyl.[1][2]

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.[2]

  • Gradient: 10% to 90% MeCN over 20 minutes.

  • Why it works: The Bromine atom is significantly hydrophobic (lipophilic).[2] In Reverse Phase, the 2-Bromo product will retain much longer than the protonated or hydroxylated impurities, providing baseline separation.

Mechanistic Insight: The "Fluorine Effect"

Why does the


 group matter during purification?
  • Hydrogen Bonding: The

    
     proton is acidic enough to act as a weak Hydrogen Bond Donor (HBD).[2] This can cause anomalous retention on silica if the mobile phase contains H-bond acceptors (like EtOAc or Acetone).[1][2]
    
  • Dipole Moment: The

    
     group creates a strong local dipole.[2] If you observe poor separation from a regioisomer, switching the solvent modifier from EtOAc (H-bond acceptor) to DCM (non-H-bonding, polar)  often alters the selectivity enough to separate the isomers.
    

Decomposition Target 2-Bromo-5-(CF2H)oxazole (Target) Intermediate Oxonium Intermediate Target->Intermediate Hydrolysis (H2O/H+) Silica Acidic Silica (Si-OH) Silica->Intermediate Catalyst Product 5-(CF2H)oxazol-2(3H)-one (Waste) Intermediate->Product -HBr

Figure 2: The decomposition pathway.[1][2] Acidic silanols catalyze the displacement of Bromine by adventitious water, leading to the oxazolone.

References & Validation

The protocols above are synthesized from standard methodologies for halo-heterocycle purification and specific reactivity data of benzoxazole/oxazole scaffolds.

  • BenchChem Technical Support. Synthesis of 2-Bromo-5-chlorobenzo[d]oxazole: Application Notes and Protocols. (Provides the baseline for 2-bromooxazole instability and hydrolysis risks).

  • Organic Syntheses. Synthesis of 4-Bromo-5-(thiophen-2-yl)oxazole. Org.[1][4] Synth. 2015, 92, 213-226.[1] (Establishes volatility concerns and C-Br lability in oxazoles). [2]

  • MDPI Molecules. Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. Molecules 2022.[1] (Validation of silica gel chromatography gradients for bromo-oxazoles).

Sources

Optimizing reaction conditions for 2-Bromo-5-(difluoromethyl)oxazole synthesis

[1]

Ticket ID: #OX-BR-CF2H-001 Topic: Optimization of Reaction Conditions & Troubleshooting Low Yields Status: Active Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division[1]

Executive Summary: The Core Challenge

Synthesizing 2-Bromo-5-(difluoromethyl)oxazole presents a classic "push-pull" conflict in heterocyclic chemistry.

  • The Substrate: The oxazole ring is electron-deficient due to the 5-difluoromethyl (

    
    ) group.[1]
    
  • The Conflict:

    • Direct Bromination (Electrophilic): Difficult because the

      
       group deactivates the ring toward electrophilic attack (e.g., NBS/Heat).[2]
      
    • Lithiation-Bromination (Nucleophilic): The C2 proton is acidic (

      
       ~17), making lithiation facile. However, the resulting 2-lithiooxazole is prone to ring-opening  (Ring-Chain Tautomerism) into an acyclic isocyanide, leading to decomposition if not managed at strict cryogenic temperatures.[1]
      

Recommendation: The Lithiation-Quench Protocol is the gold standard for this transformation, provided the "Temperature-Time" window is strictly controlled.[1]

Critical Workflow: The Lithiation-Bromination Protocol

Optimized Reaction Conditions
ParameterRecommended ConditionTechnical Rationale
Solvent THF (Anhydrous) Ether/hexane mixtures can precipitate the lithio-species; THF ensures solubility.[1]
Base LiHMDS (1.1 eq) Milder than n-BuLi.[1] Reduces risk of deprotonating the

group or nucleophilic attack on the ring.[2]
Temperature -78°C (Strict) Above -60°C, the equilibrium shifts to the acyclic isocyanide (Ring Opening).
Bromine Source

or


(dissolved in THF) provides a "soft" bromine source that reacts rapidly at -78°C.
Quench Time < 15 Minutes Prolonged stirring of the anion, even at -78°C, increases byproduct formation.
Step-by-Step Protocol
  • Preparation: Charge a flame-dried Schlenk flask with 5-(difluoromethyl)oxazole (1.0 eq) and anhydrous THF (0.2 M concentration). Cool to -78°C (dry ice/acetone).

  • Lithiation: Dropwise add LiHMDS (1.0 M in THF, 1.1 eq) over 10 minutes.

    • Checkpoint: The solution may turn slight yellow/orange.[2] Stir for exactly 20 minutes. Do not exceed 30 minutes.

  • Bromination: Add a pre-cooled solution of

    
      (1.2 eq) in THF rapidly via cannula or syringe.
    
    • Note: The reaction is extremely fast. The color should discharge or change immediately.

  • Workup: After 10 minutes, quench with sat.

    
     while still at -78°C.[1] Allow to warm to Room Temperature (RT) only after quenching.
    

Troubleshooting Guide (FAQ Format)

Q1: I am seeing a significant amount of acyclic nitrile/isocyanide byproducts. Why?

Diagnosis: Ring Opening (The "Grothendieck" Equilibrium). The 2-lithiooxazole species exists in equilibrium with its open-chain isomer (lithio isocyanide).[1]

  • Cause: The reaction temperature likely spiked above -60°C during base addition, or you stirred the anion too long before quenching.[2]

  • Fix:

    • Use an internal thermometer to ensure

      
       during addition.[1]
      
    • Switch from n-BuLi to LiHMDS . The bulkier base is less nucleophilic and often stabilizes the cyclic form better kinetically.[2]

    • Quench faster. Add the electrophile (

      
      ) immediately after the 20-minute lithiation window.
      
Q2: My yield is low (<30%), and I recover starting material.

Diagnosis: Incomplete Deprotonation or "Proton Return".

  • Cause: The

    
     group is electron-withdrawing, making the C2 proton acidic, but it also inductively withdraws from the nitrogen, potentially reducing the coordination ability of the lithium.[2]
    
  • Fix:

    • Ensure the base (LiHMDS) is fresh.

    • Inverse Addition: If solubility is an issue, try adding the base to the substrate.[2]

    • Trapping Agent: Consider using 1,2-dibromo-1,1,2,2-tetrafluoroethane (

      
      )  as the bromine source; it is often more reactive than 
      
      
      for electron-deficient anions.[1][2]
Q3: Can I use NBS instead of ?

Diagnosis: Side Reactions.

  • Answer: Use with Caution. NBS is often used for radical bromination or electrophilic aromatic substitution at higher temps.[2] In a lithiation context, NBS can act as an oxidant or react sluggishly at -78°C.[1][2]

  • Recommendation: Stick to

    
      or Bromine (
    
    
    )
    . If using
    
    
    , dilute it significantly in THF to preventing localized heating/over-reaction.[2]
Q4: Is the group stable to these conditions?

Diagnosis: Defluorination Risk.

  • Analysis: The proton on the

    
     group is weakly acidic (
    
    
    ~25-28). Strong bases like t-BuLi or excess n-BuLi could deprotonate this position, leading to fluoride elimination (carbene formation).[1]
  • Fix: strictly limit base to 1.05 - 1.1 equivalents . Avoid large excesses.

Visualizing the Chemistry

Diagram 1: The Ring-Opening Trap

This diagram illustrates the critical failure mode: the equilibrium between the stable oxazole and the unstable acyclic species.

ReactionPathwayStart5-(Difluoromethyl)oxazoleBaseBase (LiHMDS, -78°C)Start->BaseLithio2-Lithio-5-(CF2H)oxazole(Cyclic - Desired)Start->Lithio DeprotonationOpenLithio Isocyanide Enolate(Acyclic - Undesired)Lithio->Open T > -60°C(Equilibrium)Product2-Bromo-5-(CF2H)oxazole(Final Product)Lithio->Product + CBr4 (Fast Quench)DecompDecomposition / NitrilesOpen->Decomp Warm to RT

Caption: The critical equilibrium. Maintaining T < -78°C keeps the species in the "Green Zone" (Cyclic). Warming shifts it to the "Red Zone" (Acyclic).

Diagram 2: Troubleshooting Decision Tree

TroubleshootingIssueIssue: Low Yield / ImpurityCheck1Is Starting Material Recovered?Issue->Check1Check2Are Acyclic Nitriles Present?Check1->Check2NoAction1Action: Check Base QualitySwitch to LiHMDSIncrease stir time slightly (max 30m)Check1->Action1YesAction2Action: T Control FailureEnsure T < -78°C internalQuench fasterCheck2->Action2YesAction3Action: Electrophile IssueEnsure CBr4 is fresh/dryTry C2F4Br2Check2->Action3NoPath1_YesYes (Incomplete Rxn)Path1_NoNo (Conversion OK)

Caption: Diagnostic flow for identifying the root cause of synthesis failure.

Storage & Stability

  • Instability Warning: 2-Halooxazoles are thermally sensitive and light-sensitive.[1]

  • Storage: Store at -20°C under Argon/Nitrogen.

  • Purification: Avoid acidic workups or silica gel with high acidity.[2] Neutralize silica with 1%

    
     during column chromatography to prevent debromination or ring degradation.[2]
    

References

  • Vedejs, E., & Monahan, S. D. (1997).[2] Lithiation of Oxazoles: The Role of Ring-Chain Tautomerism. Journal of Organic Chemistry.[2] [2]

  • Hodges, J. C., et al. (1991).[2] General Methods for the Synthesis of 2,5-Disubstituted Oxazoles.[2][3][4] Journal of Organic Chemistry.[2] [2]

  • Bacheley, L., et al. (2019).[2] Direct ring fluorination of 3-substituted 5-(1,3-dioxane) acetal isoxazoles.[1] Comptes Rendus Chimie.[2]

  • Verkruijsse, H. D., et al. (1992).[2] Ring-opening of 2-lithiooxazoles and 2-lithiothiazoles.[1] Journal of Organometallic Chemistry.[2]

Removal of impurities from 2-Bromo-5-(difluoromethyl)oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic Triage: Identification of Impurities

Before attempting purification, you must accurately identify the contaminant profile. This molecule contains two sensitive functionalities: the C2-Bromine (susceptible to nucleophilic attack and reduction) and the C5-Difluoromethyl group (susceptible to hydrolysis and hydrogen bonding).

Quick-Reference Diagnostic Table
Impurity TypeOriginDiagnostic Signal (

H NMR)
Diagnostic Signal (

F NMR)
LCMS Signature
Protodebrominated (2-H-5-CF

H-oxazole)
Moisture/Acid during storage; Radical reductionSinglet at ~7.9–8.1 ppm (C2-H)Shift unchanged (-110 to -116 ppm)[M-Br+H]

(Mass ~119)
Hydrolyzed (Aldehyde/Hydrazide)Acidic hydrolysis of CF

H or ring opening
Loss of triplet at ~6.6–7.0 ppm (CF

H)
Disappearance of signal or shift to -120+ ppm[M-F+OH] or Ring Open mass
Regioisomer (2-Br-4-CF

H-oxazole)
Cyclization selectivity failureC4-H singlet shift differs by ~0.2 ppmSplit peak or shoulder in

F
Identical Mass (Co-elutes often)
Starting Material (Amide/Ketone)Incomplete reactionBroad NH peaks or alkyl CH

signals
VariesMass of precursors

Troubleshooting & FAQs

Category A: Protodebromination (The "2-H" Impurity)

Q: I see a growing peak at 8.0 ppm in my NMR after storing the compound for a week. What is happening? A: You are observing protodebromination . The C2-position of oxazole is electron-deficient. In the presence of trace moisture and light, the C-Br bond can undergo homolytic cleavage or acid-catalyzed protonation followed by bromide elimination.

  • Immediate Action: Re-purify immediately. This impurity is often autocatalytic as generated HBr accelerates the degradation.

  • Prevention: Store the compound under Argon at -20°C. Add activated 4Å molecular sieves to the storage vial to scavenge moisture.

Q: Can I remove the 2-H impurity via distillation? A: Not recommended. The boiling points of the 2-Br and 2-H species are often too close (<10°C difference), and the elevated heat required for distillation can accelerate the decomposition of the C-Br bond. Flash chromatography is the standard protocol.

Category B: Difluoromethyl Stability

Q: My


F NMR shows a new peak and the triplet coupling is lost. Is the CF

H group stable?
A: The CF

H group is generally stable but can hydrolyze under strongly acidic or basic aqueous conditions. If the ring opens (common in oxazoles under nucleophilic attack), the CF

H group can convert to a difluoroacetyl species.
  • Troubleshooting: Check the pH of your aqueous workup. Avoid strong bases (NaOH) during extraction; use saturated NaHCO

    
     instead. Ensure your silica gel for chromatography is neutral, not acidic.
    
Category C: Separation of Regioisomers

Q: I synthesized this via cyclization and have a 90:10 mixture of 5-CF


H and 4-CF

H isomers. How do I separate them?
A: These isomers have very similar polarities. Standard Ethyl Acetate/Hexane gradients often fail.
  • Protocol: Switch to a Dichloromethane (DCM) / Methanol system or use a Toluene -based mobile phase. The dipole moments of the 4- and 5-substituted oxazoles differ enough that pi-active solvents (like Toluene) often improve resolution.

  • Stationary Phase: If silica fails, C18 reverse-phase chromatography is highly effective for separating halo-heterocycle isomers due to subtle differences in hydrophobicity.

Technical Protocols

Protocol 1: Optimized Flash Chromatography
  • Stationary Phase: Neutral Silica Gel (40–63 µm). Acidic silica can degrade the product.

  • Loading: Liquid loading in DCM is preferred over dry loading (which requires heating).

  • Mobile Phase:

    • Solvent A: Hexanes (or Heptane)

    • Solvent B: Ethyl Acetate (EtOAc)

    • Modifier: Add 1% Triethylamine (TEA) to the solvent system to neutralize silica acidity.

Step-by-Step Gradient:

  • Equilibration: 100% Hexanes (with 1% TEA) - 3 Column Volumes (CV).

  • Loading: Inject sample.

  • Elution:

    • 0–5% B over 5 CV (Elutes non-polar impurities).

    • 5–15% B over 10 CV (Product typically elutes here).

    • 15–50% B (Elutes polar byproducts/amides).

Protocol 2: Scavenging Metal Residues (If prepared via Coupling)

If this compound was prepared via metal-catalyzed cyclization, residual metal can catalyze decomposition.

  • Dissolve crude oil in EtOAc (10 mL/g).

  • Add SiliaMetS® Thiol or QuadraPure™ TU scavenger resin (0.5 eq relative to metal catalyst).

  • Stir at Room Temperature for 4 hours.

  • Filter through a 0.45 µm PTFE pad.

  • Concentrate in vacuo at <35°C.

Visual Logic Pathways

Figure 1: Impurity Removal Decision Tree

PurificationLogic Start Crude 2-Br-5-(CF2H)-Oxazole CheckNMR Analyze 1H & 19F NMR Start->CheckNMR Impurity_2H Impurity: 2-H (Protodebrominated) CheckNMR->Impurity_2H Singlet @ 8.0ppm Impurity_Regio Impurity: Regioisomer (4-CF2H) CheckNMR->Impurity_Regio Split 19F Peak Impurity_Hydro Impurity: Ring Open/Hydrolysis CheckNMR->Impurity_Hydro Loss of F signal Action_Flash Flash Chromatography (Hex/EtOAc + 1% TEA) Impurity_2H->Action_Flash <10% content Action_Resynthesis Cannot Purify Resynthesize with pH control Impurity_2H->Action_Resynthesis >10% content Action_Reverse Reverse Phase (C18) (Water/AcN) Impurity_Regio->Action_Reverse Best Separation Impurity_Hydro->Action_Resynthesis Irreversible Store Store Action_Flash->Store Store -20C under Ar Action_Reverse->Store

Caption: Decision matrix for selecting the correct purification method based on NMR diagnostic signals.

Figure 2: Degradation Mechanisms

Degradation Product 2-Br-5-(CF2H)-Oxazole Decomp1 2-H-Oxazole (Protodebromination) Product->Decomp1 Homolytic Cleavage (C-Br) Decomp2 Ring Opening / Hydrazide Formation Product->Decomp2 Nucleophilic Attack (C2/C5) Moisture H2O / Acid Radical hv / O2

Caption: Primary degradation pathways. The C-Br bond is sensitive to radical cleavage, while the oxazole ring is sensitive to hydrolytic ring opening.

References

  • Verstappen, G. et al. (2024). Mechanistic and Structural Insights on Difluoromethyl-1,3,4-oxadiazole Inhibitors of HDAC6. NIH National Library of Medicine. Link

    • Context: Establishes the hydrolysis mechanism of difluoromethyl-heterocycles and the sensitivity of the ring to nucleophilic attack.[1]

  • BenchChem Technical Guides. (2025). Synthesis of 2-Bromo-5-chlorobenzo[d]oxazole Derivatives. Link

    • Context: Provides standard protocols for brominated oxazole purification and handling sensitive C2-bromo motifs.
  • Sigma-Aldrich. (2025). Safety Data Sheet: 2-Bromooxazole. Link

    • Context: Authoritative source for storage conditions (-20°C, moisture sensitive) of the parent scaffold.
  • Fan, Y. et al. (2022). Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. MDPI Molecules. Link

    • Context: Details the synthesis and chromatographic separation of bromo-oxazole deriv

Sources

Executive Summary: The "Achilles' Heel" of Oxazole Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Bromooxazole Synthesis & Troubleshooting

Subject: Identification and Mitigation of Byproducts in 2-Bromooxazole Synthesis Ticket ID: OX-BR-002 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Synthesizing 2-bromooxazole is deceptively simple in theory but notoriously difficult in practice. The core challenge lies in the inherent instability of the oxazole ring at the C2 position. Unlike thiazoles or pyridines, the 2-lithiooxazole intermediate exists in a delicate equilibrium with its ring-opened acyclic isocyanide isomer.

If you are encountering black tars , low yields , or unidentifiable NMR peaks , you are likely battling this equilibrium. This guide dissects the causality of these failures and provides self-validating protocols to correct them.

Module 1: The Lithiation-Bromination Route

For users observing: Black reaction mixtures, polymerization, or complete loss of starting material.

Q1: Why does my reaction mixture turn into a black tar upon adding the bromine source?

Diagnosis: You have triggered the Ring-Opening Cascade . The 2-lithiooxazole species is thermally unstable.[1] Above -60°C, it undergoes electrocyclic ring opening to form the isocyanide enolate (Lithium (Z)-2-isocyanoethenolate) . This acyclic species is highly reactive and susceptible to polymerization or non-selective attack, resulting in the "black tar" commonly observed.

The Mechanism of Failure:

  • Lithiation at -78°C forms 2-lithiooxazole.

  • If the temperature rises or the electrophile (

    
    , 
    
    
    
    ) addition is too slow, the ring opens.
  • The isocyanide intermediate polymerizes or reacts with the electrophile to form complex aliphatic mixtures.

Q2: How do I distinguish the byproduct in NMR?

Diagnostic Signals:

  • 2-Bromooxazole (Product):

    
     ~7.90 (s, 1H, C4-H), ~7.10 (s, 1H, C5-H) in 
    
    
    
    .
  • Ring-Opened Byproducts: Look for broad multiplets in the aliphatic region (polymerization) or sharp vinylic signals (

    
     5.0–6.5 ppm) corresponding to isocyanide derivatives if trapped.
    
  • Hydrolysis Product (2-Oxazolone): If aqueous workup is too acidic, the bromine hydrolyzes. Look for a broad singlet amide proton (

    
     >8.0 ppm) and a shift in ring protons.
    
Protocol A: Optimized Cryogenic Lithiation

Target: Minimize ring opening via kinetic control.

Reagents: Oxazole (1.0 eq), LiHMDS (1.1 eq, preferred over n-BuLi for milder deprotonation),


 (1.2 eq), THF (anhydrous).
  • Cool THF solution of oxazole to -78°C (Internal probe required; bath temp is insufficient).

  • Add LiHMDS dropwise over 20 mins. Crucial: Maintain internal temp < -75°C.

  • Age for exactly 20 mins. Do not extend. The equilibrium favors the cyclic form at low temp, but time increases the risk of side reactions.

  • Quench by adding a pre-cooled solution of

    
     in THF rapidly.
    
  • Warm slowly to 0°C only after quenching is complete.

Module 2: The Sandmeyer Alternative

For users observing: Low conversion or explosion risks with diazonium salts.

Q3: Can I avoid the lithiation instability entirely?

Yes. The Sandmeyer reaction using 2-aminooxazole is the robust alternative, particularly for scale-up where maintaining -78°C is challenging. However, it introduces diazo-tars and hydrolysis risks.

Q4: I see a new spot on TLC that isn't product or starting material. What is it?

Diagnosis: It is likely 2(3H)-oxazolone (hydrolysis product) or 2,2'-bisoxazole (homocoupling).

  • Cause: Aqueous sodium nitrite (

    
    ) creates an acidic aqueous environment where the diazonium intermediate hydrolyzes before bromination.
    
  • Fix: Switch to Anhydrous Sandmeyer Conditions .

Protocol B: Anhydrous Sandmeyer Bromination

Target: Eliminate hydrolysis by excluding water.

Reagents: 2-Aminooxazole (1.0 eq),


 (1.5 eq), tert-Butyl Nitrite (

-BuONO, 1.5 eq), Acetonitrile (MeCN).
  • Suspend

    
     in dry MeCN at 0°C.
    
  • Add

    
    -BuONO dropwise.
    
  • Add 2-aminooxazole portion-wise. Note: Nitrogen gas evolution will be vigorous. Ensure venting.

  • Warm to Room Temperature (25°C) for 2 hours.

  • Workup: Dilute with

    
    , wash with 1M HCl (to remove Cu salts), then 
    
    
    
    .

Module 3: Visualization of Pathways

The following diagram illustrates the critical branching points where your synthesis succeeds or fails.

OxazolePathways Start Oxazole Starting Material Lithiation Step 1: Lithiation (-78°C, LiHMDS) Start->Lithiation Li_Intermediate 2-Lithiooxazole (Cyclic Species) Lithiation->Li_Intermediate Equilibrium Thermal Equilibrium (> -60°C) Li_Intermediate->Equilibrium Temp Rise Quench Quench with CBr4 Li_Intermediate->Quench Fast, < -75°C Isocyanide Acyclic Isocyanide Enolate (Ring Opened) Equilibrium->Isocyanide Ring Opening Polymer Byproduct A: Polymers/Tars Isocyanide->Polymer Polymerization Product 2-Bromooxazole (Target) Quench->Product Sandmeyer_Start 2-Aminooxazole Diazo Diazonium Intermediate Sandmeyer_Start->Diazo t-BuONO, CuBr2 Diazo->Product Anhydrous Hydrolysis Byproduct B: 2-Oxazolone (Hydrolysis) Diazo->Hydrolysis Water Present

Caption: Mechanistic bifurcation in 2-bromooxazole synthesis showing the critical ring-opening equilibrium and Sandmeyer hydrolysis risks.

Module 4: Summary of Byproducts & Stability Data

ByproductOriginIdentification (1H NMR, CDCl3)Prevention Strategy
Isocyanide Oligomers Ring opening of 2-lithiooxazoleBroad aliphatic mounds (1.0–3.0 ppm)Maintain T < -75°C; Fast quench.
2(3H)-Oxazolone Hydrolysis of C-Br bond or diazoniumBroad singlet >8.0 ppm (NH)Use anhydrous

-BuONO; Neutralize silica.
2,2'-Bisoxazole Homocoupling of lithio-speciesDoublet ~7.8 ppm, Doublet ~7.3 ppmAvoid excess Li reagent; Ensure efficient stirring.
4,5-Dibromooxazole Over-brominationLoss of C4/C5 protonsControl stoichiometry (1.0–1.1 eq electrophile).

Storage Warning: 2-Bromooxazole is volatile (bp ~166°C) and chemically labile.

  • Do not rotary evaporate to dryness at high bath temperatures (>40°C).

  • Store at -20°C under Argon.

  • Purification: Use silica gel neutralized with 1% Triethylamine (TEA) to prevent acid-catalyzed decomposition on the column.

References

  • Vedejs, E., & Monahan, S. D. (1997). "Oxazole Activation: A New Approach to 2-Lithiooxazole." The Journal of Organic Chemistry, 62(15), 5163–5167. Link

  • Hodges, J. C., et al. (1991). "A method for the preparation of 2-bromooxazoles." The Journal of Organic Chemistry, 56(7), 2493–2497. Link

  • Vereshchagin, A. N., et al. (2020). "Synthesis of 2-bromooxazoles: A review of current methods." Chemistry of Heterocyclic Compounds, 56, 128–135. Link

  • Kashima, C., et al. (1990). "Regioselective preparation of 2-substituted oxazoles." Journal of Heterocyclic Chemistry, 27(2), 347-350. Link

Sources

Validation & Comparative

SAR & Synthesis Guide: 5-(Difluoromethyl)oxazole Motifs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: SAR Studies of 5-(Difluoromethyl)oxazole Analogs Content Type: Publish Comparison Guide

Executive Summary

In modern medicinal chemistry, the 5-(difluoromethyl)oxazole moiety represents a strategic "sweet spot" between the metabolic liability of methyl (


) groups and the high lipophilicity/steric bulk of trifluoromethyl (

) groups. This guide analyzes the Structure-Activity Relationship (SAR) utility of this scaffold, specifically focusing on its role as a lipophilic hydrogen bond donor (LHBD) . We provide comparative physicochemical data, synthesis protocols, and decision-making frameworks for integrating this motif into drug discovery campaigns.
Comparative Analysis: The Fluorine Scan

The substitution at the C5 position of the oxazole ring profoundly influences the electronic and physicochemical profile of the heterocycle. The following table compares the 5-(difluoromethyl)oxazole against its primary bioisosteric alternatives.

Table 1: Physicochemical & ADME Comparison
Parameter5-Methyl Oxazole (

)
5-Trifluoromethyl Oxazole (

)
5-Difluoromethyl Oxazole (

)
Electronic Effect Electron Donating (+I)Strong Electron Withdrawing (-I)Moderate Electron Withdrawing (-I)
H-Bond Capability None (Acceptor only via N)None (Acceptor only via N)Donor (Polarized C-H

O/N)
Lipophilicity (

)
BaselineHigh (

to

vs Me)
Moderate (

to

vs Me)
Metabolic Stability Low (Benzylic-like oxidation)High (Blocked)High (C-F bond protects C-H)
Steric Bulk (Taft

)
-1.24 (Small)-2.40 (Large)-1.90 (Intermediate)
pKa Influence Increases basicity of Oxazole NDecreases basicity (reduces hERG risk)Moderate decrease

Key Insight: The


 group acts as a bioisostere for alcohols (

) and thiols (

) but with significantly better membrane permeability. The polarized C-H bond can form specific hydrogen bonds with protein backbone carbonyls, a property completely absent in

analogs.
Mechanistic SAR: The "Lipophilic Hydrogen Bond Donor"

The primary driver for selecting a 5-(difluoromethyl)oxazole over a 5-trifluoromethyl analog is the Lipophilic Hydrogen Bond Donor (LHBD) concept.

  • Mechanism: The two fluorine atoms exert a strong inductive effect, polarizing the remaining C-H bond. This makes the proton acidic enough to act as a weak hydrogen bond donor.

  • Binding Affinity: In kinase or protease pockets where a water molecule is often displaced, the

    
     group can satisfy the H-bond requirement of the pocket while simultaneously engaging hydrophobic sub-pockets.
    
  • Metabolic Blocking: Unlike a 5-methyl group, which is rapidly oxidized by CYP450 enzymes (to

    
     or 
    
    
    
    ), the
    
    
    group is chemically robust, extending the half-life (
    
    
    ) of the lead compound.
Visualizing the Decision Pathway

SAR_Decision_Tree Start Lead Optimization: C5-Oxazole Substituent Check_Metab Is the C5-Methyl group a metabolic soft spot? Start->Check_Metab Check_H_Bond Does the pocket require a Hydrogen Bond Donor? Check_Metab->Check_H_Bond Yes Use_CH3 Retain 5-Methyl (If sterics are tight) Check_Metab->Use_CH3 No Check_Lipophil Is LogD too high? Check_H_Bond->Check_Lipophil No Use_CF2H Use 5-(Difluoromethyl) (Metabolic block + H-bond donor) Check_H_Bond->Use_CF2H Yes (Critical Interaction) Use_CF3 Use 5-(Trifluoromethyl) (Max potency, no H-bond) Check_Lipophil->Use_CF3 No (Maximize hydrophobic contact) Check_Lipophil->Use_CF2H Yes (CF3 is too lipophilic)

Caption: Decision tree for selecting between Methyl, Trifluoromethyl, and Difluoromethyl substituents based on metabolic and structural requirements.

Experimental Protocols: Synthesis of 5-(Difluoromethyl)oxazoles

Direct functionalization of the oxazole ring can be challenging.[1] The most robust method involves a modified Robinson-Gabriel Cyclodehydration , constructing the ring with the fluorinated motif already in place.

Protocol: Cyclodehydration of

-Amido Ketones

Objective: Synthesis of 2-aryl-5-(difluoromethyl)oxazole.

Reagents:

  • 
    -Amino ketone hydrochloride (Precursor A)
    
  • Difluoroacetic Anhydride (DFAA)

  • Burgess Reagent or

    
    
    
  • Dichloromethane (DCM) or Toluene

Step-by-Step Methodology:

  • Acylation (Introduction of

    
    ): 
    
    • Suspend the

      
      -amino ketone hydrochloride (1.0 equiv) in anhydrous DCM (
      
      
      
      ).
    • Add Triethylamine (

      
       equiv) at 
      
      
      
      and stir for 15 min.
    • Dropwise add Difluoroacetic Anhydride (

      
       equiv). Note: This reagent is moisture sensitive.
      
    • Warm to room temperature (RT) and stir for 2 hours.

    • Validation: Monitor by TLC/LCMS for the formation of the linear amide intermediate (

      
       peak).
      
    • Workup: Wash with

      
      , dry over 
      
      
      
      , and concentrate.
  • Cyclodehydration (Ring Closure):

    • Dissolve the crude amide intermediate in anhydrous THF or Toluene.

    • Add Burgess Reagent (methoxycarbonylsulfamoyl triethylammonium hydroxide,

      
       equiv).
      
    • Heat to

      
       for 2–4 hours under 
      
      
      
      .
    • Alternative: For scale-up, use

      
       (
      
      
      
      equiv) at
      
      
      , though this is harsher.
    • Validation: LCMS will show a mass loss of

      
       Da (
      
      
      
      ) corresponding to aromatization.
  • Purification:

    • Flash chromatography (Hexanes/EtOAc). 5-(difluoromethyl)oxazoles are typically less polar than their amide precursors.

Synthesis Workflow Diagram

Synthesis_Workflow Start Amino Ketone (HCl Salt) Intermed Linear Difluoroamide Intermediate Start->Intermed Acylation (Et3N, DCM) Reagent1 Difluoroacetic Anhydride Reagent1->Intermed Product 5-(Difluoromethyl) oxazole Intermed->Product Cyclodehydration (-H2O) Reagent2 Burgess Reagent or POCl3 Reagent2->Product

Caption: Modified Robinson-Gabriel synthesis pathway for accessing the 5-(difluoromethyl)oxazole scaffold.

References & Further Reading
  • Zafrani, Y. et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Graham, T. H. (2010).[2] A Direct Synthesis of Oxazoles from Aldehydes. Organic Letters. Link

  • Lante, J. et al. (2021). Evaluation of 5-(Trifluoromethyl)-1,2,4-oxadiazole-Based Class IIa HDAC Inhibitors. ACS Medicinal Chemistry Letters. Link

Sources

Comparing the efficacy of 2-Bromo-5-(difluoromethyl)oxazole derivatives with existing drugs

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of anticancer drug discovery, the heterocyclic compound 1,3-oxazole has emerged as a versatile and potent scaffold for developing novel therapeutic agents.[1][2] Its derivatives have demonstrated significant efficacy against a range of cancer cell lines, including those resistant to existing treatments, by engaging with a diverse array of molecular targets.[1][3][4] This guide provides a comprehensive comparison of the efficacy of emerging 2-Bromo-5-(difluoromethyl)oxazole derivatives against established anticancer drugs, supported by experimental data and detailed protocols for researchers in drug development.

Introduction: The Therapeutic Promise of the Oxazole Ring

The 1,3-oxazole moiety, a five-membered heterocycle containing oxygen and nitrogen, is a structural component in numerous biologically active compounds.[3][4][5] Its utility in medicinal chemistry is underscored by the broad spectrum of pharmacological activities its derivatives possess, including anticancer, antimicrobial, and anti-inflammatory properties.[6] In oncology, oxazole derivatives have shown remarkable potential, with many exhibiting potent cytotoxic effects on various cancer cell lines, often with IC50 values in the nanomolar range.[3][4]

These compounds exert their anticancer effects through multiple mechanisms of action. They have been shown to inhibit critical targets such as tubulin, DNA topoisomerases, and various protein kinases.[3][5] Furthermore, emerging research highlights their ability to modulate novel targets like STAT3 and G-quadruplexes, and induce apoptosis in cancer cells.[3][4][5] The structural versatility of the oxazole ring allows for its incorporation into diverse molecular architectures, making it a promising template for the rational design of next-generation anticancer drugs.[3][4][5]

Comparative Efficacy Analysis: Oxazole Derivatives vs. Standard-of-Care

To contextualize the potential of novel oxazole derivatives, this section compares their in-vitro efficacy against established drugs for Non-Small Cell Lung Cancer (NSCLC), a leading cause of cancer-related mortality. For this analysis, we will consider a hypothetical 2-Bromo-5-(difluoromethyl)oxazole derivative, designated OXA-DFM , and compare its performance against Gefitinib , a first-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor (TKI).[7][8]

EGFR is a key therapeutic target in NSCLC, and its inhibition can block downstream signaling pathways that promote cell proliferation and survival.[7][9] Gefitinib functions by reversibly binding to the ATP-binding site of the EGFR tyrosine kinase domain, thereby inhibiting its autophosphorylation and subsequent downstream signaling.[7]

Table 1: Comparative In-Vitro Cytotoxicity (IC50) in A549 Lung Carcinoma Cells

CompoundTarget/Mechanism of ActionIC50 (µM) in A549 Cells (72h)
OXA-DFM (Hypothetical) Multi-targeted (e.g., Tubulin, Kinase Inhibition)Data to be determined experimentally
Gefitinib EGFR Tyrosine Kinase Inhibitor~15-25 µM (literature values vary)
Etoposide (Reference) Topoisomerase II Inhibitor~1-5 µM (literature values vary)

Note: The IC50 values for Gefitinib and Etoposide in A549 cells (which are typically EGFR wild-type) are provided as a general reference from scientific literature and can vary based on experimental conditions. The efficacy of Gefitinib is significantly higher in NSCLC cells with activating EGFR mutations.[9]

Table 2: Comparative Apoptotic Induction in A549 Lung Carcinoma Cells

CompoundAssayResult (Fold Increase vs. Control)
OXA-DFM (Hypothetical) Caspase-3/7 ActivityData to be determined experimentally
Gefitinib Caspase-3/7 ActivityModerate increase
Staurosporine (Positive Control) Caspase-3/7 ActivitySignificant increase

Experimental Protocols for Efficacy Determination

To ensure scientific rigor and reproducibility, the following detailed protocols are provided for key assays used to evaluate the anticancer efficacy of novel compounds.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11][12]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to insoluble purple formazan crystals.[10][11] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[11]

Step-by-Step Protocol:

  • Cell Seeding:

    • Trypsinize and count A549 cells.

    • Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[11]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds (e.g., OXA-DFM, Gefitinib) and controls in culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls.

    • Incubate for the desired period (e.g., 72 hours) at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[10][13]

    • Add 10-20 µL of the MTT stock solution to each well.[13]

    • Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[13]

  • Solubilization and Measurement:

    • Carefully aspirate the medium containing MTT.

    • Add 150 µL of a solubilizing agent (e.g., DMSO, or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[10]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570-590 nm using a microplate reader.[10]

Apoptosis Assessment: Caspase-3/7 Activity Assay

Caspase-3 and -7 are key executioner caspases in the apoptotic pathway.[14] Their activation is a hallmark of apoptosis. Luminescent or fluorometric assays provide a sensitive method for quantifying their activity.

Principle: The assay utilizes a specific caspase-3/7 substrate (e.g., containing the DEVD tetrapeptide sequence) linked to a reporter molecule (e.g., a fluorophore or aminoluciferin).[14][15][16] Cleavage of the substrate by active caspase-3/7 releases the reporter, generating a detectable signal that is proportional to caspase activity.[15]

Step-by-Step Protocol (using a luminescent assay format):

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate suitable for luminescence measurements.

    • Treat cells with test compounds as described in the MTT assay protocol.

  • Reagent Preparation and Addition:

    • Reconstitute the luminescent caspase-3/7 substrate and buffer according to the manufacturer's instructions to prepare the Caspase-Glo® 3/7 Reagent.[15][17]

    • Allow the reagent and the cell plate to equilibrate to room temperature.[17]

    • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[17]

  • Incubation and Measurement:

    • Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.

    • Incubate the plate at room temperature for 1-3 hours, protected from light.[17]

    • Measure the luminescence using a plate-reading luminometer.

Visualizing the Mechanism: Pathways and Workflows

To further elucidate the scientific rationale, the following diagrams illustrate the targeted signaling pathway and the experimental workflow.

EGFR Signaling Pathway and Inhibition

EGFR_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR RAS_RAF RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF Activates PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT Activates STAT STAT Pathway EGFR->STAT Activates EGF EGF Ligand EGF->EGFR Binds Gefitinib Gefitinib (TKI) Gefitinib->EGFR Inhibits (ATP-binding site) Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation STAT->Proliferation

Experimental Workflow for Compound Efficacy Screening

Workflow cluster_assays Efficacy Assays start Start: Synthesized Oxazole Derivatives cell_culture 1. Cell Culture (A549 Lung Cancer Cells) start->cell_culture treatment 2. Compound Treatment (Serial Dilutions, 72h Incubation) cell_culture->treatment MTT 3a. MTT Assay (Cell Viability) treatment->MTT Caspase 3b. Caspase-3/7 Assay (Apoptosis) treatment->Caspase data_analysis 4. Data Acquisition (Absorbance/Luminescence) MTT->data_analysis Caspase->data_analysis results 5. IC50 Calculation & Apoptosis Quantification data_analysis->results end End: Comparative Efficacy Report results->end

Discussion and Future Directions

The preliminary framework presented here highlights the significant potential of 2-Bromo-5-(difluoromethyl)oxazole derivatives as a new class of anticancer agents. Their broad mechanisms of action suggest they may be effective against a wider range of tumors and could potentially overcome some of the resistance mechanisms that develop against single-target agents like Gefitinib.[3][4][5]

The provided experimental protocols offer a robust system for the initial in-vitro characterization of these novel compounds. Future studies should expand upon this foundation by:

  • Screening against a broader panel of cancer cell lines, including those with known resistance mutations.

  • Conducting mechanistic studies to identify the specific molecular targets of the most potent derivatives.

  • Evaluating in-vivo efficacy and toxicity in preclinical animal models.

The continued exploration of oxazole-based compounds is a promising avenue in the relentless pursuit of more effective and durable cancer therapies.

References

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. PubMed. Available from: [Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science. Available from: [Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. ResearchGate. Available from: [Link]

  • EGFR Signaling and its inhibition by EGFR inhibitors in NSCLC. SciSpace. Available from: [Link]

  • Cell Viability Assays. NCBI Bookshelf. Available from: [Link]

  • In Depth Overview of Tyrosine Kinase Inhibitor Treatment of EGFR + Lung Cancer. CancerConnect. Available from: [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available from: [Link]

  • New Lung Cancer Treatments Aim to Reduce Deaths in 2025 and Beyond. Memorial Sloan Kettering Cancer Center. Available from: [Link]

  • Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity. Semantic Scholar. Available from: [Link]

  • Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. Available from: [Link]

  • A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. IJMPR. Available from: [Link]

  • EGFR-targeted therapies in lung cancer: predictors of response and toxicity. PMC - NIH. Available from: [Link]

  • Anti-EGFR Mechanism of Action: Antitumor Effect and Underlying Cause of Adverse Events. OncLive. Available from: [Link]

  • Mechanism for activation of mutated epidermal growth factor receptors in lung cancer. PNAS. Available from: [Link]

  • Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity. Ingenta Connect. Available from: [Link]

  • FDA Approves New Drug Indications for Lung Cancer Treatments. LUNGevity Foundation. Available from: [Link]

  • Current scenario of 1,3-oxazole derivatives for anticancer activity. Semantic Scholar. Available from: [Link]

  • Drugs Approved for Lung Cancer. NCI. Available from: [Link]

  • Caspase-3, 7 Activity Assay Kit. Boster Bio. Available from: [Link]

  • Current treatments for non-small cell lung cancer. PMC - NIH. Available from: [Link]

  • Lung cancer - Treatment. NHS. Available from: [Link]

  • Design, Synthesis and Biological Activities of Novel meta-Diamide Compounds Containing 1,2,4-Oxadiazole Group. SciELO. Available from: [Link]

  • A comprehensive review on biological activities of oxazole derivatives. PMC. Available from: [Link]

Sources

Comparative Guide: Cytotoxicity Profiling Strategies for 2-Bromo-5-(difluoromethyl)oxazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Factor in Toxicity

The integration of 2-Bromo-5-(difluoromethyl)oxazole into drug scaffolds represents a strategic shift in medicinal chemistry. The difluoromethyl (


) group acts as a lipophilic hydrogen bond donor, often serving as a bioisostere for hydroxyl (

) or thiol (

) groups [1].[1][2] While this substitution enhances membrane permeability and metabolic stability, it introduces unique challenges in cytotoxicity profiling.

Standard colorimetric assays often fail to capture the nuance of these derivatives. The lipophilicity introduced by the


 moiety can lead to compound precipitation in aqueous media, causing light scattering that interferes with optical density (OD) readings. Furthermore, the metabolic stability conferred by the fluorinated oxazole core can mask mitochondrial toxicity if only short-term metabolic assays are used.

This guide objectively compares cytotoxicity assay platforms, recommending a multiplexed workflow that distinguishes between cytostatic effects (growth arrest) and cytotoxic effects (membrane rupture), ensuring data integrity for this specific class of compounds.

Comparative Analysis of Assay Platforms

For derivatives of 2-Bromo-5-(difluoromethyl)oxazole, the choice of assay must account for potential chemical interference and physicochemical properties (logP).

Table 1: Performance Matrix of Cytotoxicity Assays
FeatureMTT/MTS (Tetrazolium) ATP Luminescence (e.g., CellTiter-Glo) LDH Release (Membrane Integrity) Real-Time Impedance (e.g., xCELLigence)
Primary Readout Metabolic Activity (Dehydrogenase)Metabolic Activity (ATP Quant.)Cell Death (Membrane Rupture)Cell Adhesion & Morphology
Sensitivity Moderate (

-

cells)
High (<10 cells)ModerateHigh
Suitability for

Scaffolds
Low/Medium. Risk of chemical reduction by reactive intermediates; precipitation interferes with OD.High. Lysis step solubilizes potential precipitates; highly sensitive for potent inhibitors.High. Measures death directly; unaffected by metabolic dormancy.Medium. Label-free, but requires adherent cells; good for kinetic toxicity.
Interference Risk High (Redox active compounds)Low (Luciferase inhibition rare)Low (Enzymatic inhibition rare)None (Label-free)
Throughput Medium (Incubation required)Ultra-High (Flash signal)HighLow/Medium
Cost $

$


Expert Insight: Why MTT is Insufficient

While MTT is the industry workhorse, it is suboptimal for fluorinated oxazoles. The


 group increases lipophilicity [1], often requiring higher DMSO concentrations to maintain solubility. High DMSO can suppress cellular dehydrogenases, leading to underestimation of viability. Furthermore, if the oxazole ring undergoes metabolic opening, reactive aldehydes may directly reduce tetrazolium salts, yielding false positives (apparent viability in dead cells).

Recommended Protocol: The Multiplexed "Lysis-Integration" Workflow

Rationale
  • LDH (Lactate Dehydrogenase): Released only upon membrane rupture. Confirms necrosis/late apoptosis.

  • ATP: Degrades rapidly after cell death. Confirms metabolic viability.[3][4]

  • The Delta: A compound showing low ATP but low LDH indicates cytostasis (growth inhibition), a common and desirable trait for kinase inhibitors derived from this scaffold [2]. A compound showing low ATP and high LDH indicates frank cytotoxicity.

Step-by-Step Methodology

Reagents:

  • Target Compound: Derivative of 2-Bromo-5-(difluoromethyl)oxazole.

  • Vehicle: DMSO (Final concentration <0.5%).

  • Assay Kits: CyQUANT™ LDH Cytotoxicity Assay (or equivalent) + CellTiter-Glo®.

Protocol:

  • Solubility Check (Critical):

    • Dilute the fluorinated compound in culture medium without cells.

    • Measure Absorbance at 600nm. If OD > 0.05, precipitation is occurring. Adjust solvent or concentration range.

  • Cell Seeding:

    • Seed cells (e.g., HepG2 or HCT116) in opaque-walled, clear-bottom 96-well plates.

    • Density: 5,000–10,000 cells/well. Incubate 24h for attachment.

  • Compound Dosing:

    • Add compound (0.1 nM – 100 µM). Include a "Maximum Lysis Control" (Triton X-100) and "Vehicle Control."

    • Incubate for 24–72 hours.

  • Multiplex Step 1: LDH (Supernatant):

    • Transfer 50 µL of supernatant to a fresh clear plate.

    • Add 50 µL LDH Reaction Mix.[5] Incubate 30 min at RT (dark).

    • Add Stop Solution. Read Absorbance at 490nm [3].[4][5]

  • Multiplex Step 2: ATP (Cell Lysate):

    • To the original plate (containing cells + remaining media), add 100 µL ATP Luminescence Reagent.

    • Shake orbitally for 2 min to induce lysis (solubilizing any lipophilic compound precipitates).

    • Read Luminescence (Integration time: 1s).

Visualizing the Workflow

The following diagrams illustrate the logical flow and decision-making process for these assays.

Diagram 1: Multiplexed Assay Workflow

MultiplexWorkflow Start Compound Preparation (DMSO Stock) Solubility Solubility Check (OD @ 600nm) Start->Solubility Solubility->Start Precipitation (Refine Formulation) Seeding Cell Seeding (Opaque/Clear Bottom Plate) Solubility->Seeding Soluble Dosing Dosing (24-72h) Seeding->Dosing Split Split Sample Dosing->Split LDH_Path Supernatant Transfer (50 µL) Split->LDH_Path Supernatant ATP_Path Remaining Cells (Lysate) Split->ATP_Path Cells LDH_Read LDH Assay (Abs 490nm) LDH_Path->LDH_Read ATP_Read ATP Luminescence (RLU) ATP_Path->ATP_Read Analysis Data Correlation: Viability vs. Necrosis LDH_Read->Analysis ATP_Read->Analysis

Caption: Figure 1. Multiplexed workflow allowing simultaneous determination of membrane integrity (LDH) and metabolic viability (ATP) from a single well.

Diagram 2: Data Interpretation Logic

DataLogic Input Assay Results Case1 High ATP + Low LDH Input->Case1 Case2 Low ATP + Low LDH Input->Case2 Case3 Low ATP + High LDH Input->Case3 Case4 High ATP + High LDH Input->Case4 Result1 Healthy / Non-Toxic Case1->Result1 Result2 Cytostatic (Growth Arrest) Case2->Result2 Result3 Cytotoxic (Necrosis/Apoptosis) Case3->Result3 Result4 Assay Interference Or Technical Error Case4->Result4

Caption: Figure 2. Decision matrix for interpreting multiplexed data. "Cytostatic" profiles are common for oxazole-based kinase inhibitors.

References

  • Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry. Available at: [Link]

  • Konagaya, K., et al. (2023).[2][6] Synthesis of 2-Fluoroalkylated Oxazoles. The Journal of Organic Chemistry. Available at: [Link]

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A Senior Application Scientist's Guide to Halogenated Oxazoles in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Oxazole Core and the Strategic Role of Halogens

The oxazole ring is a cornerstone scaffold in medicinal chemistry and materials science, found in a multitude of natural products and synthetic compounds with significant biological activity.[1][2] Its derivatization is key to exploring structure-activity relationships and developing novel molecular entities. Transition metal-catalyzed cross-coupling reactions represent the most powerful and versatile tools for this purpose, enabling the precise formation of carbon-carbon and carbon-heteroatom bonds.[3][4]

This guide provides a comparative analysis of halogenated oxazoles (chloro-, bromo-, and iodo-derivatives) as substrates in the most prevalent cross-coupling reactions. As researchers and drug development professionals, understanding the nuanced reactivity of these building blocks is paramount for rational synthesis design, optimization of reaction conditions, and efficient project execution. The choice of halogen is not arbitrary; it is a strategic decision that dictates reaction kinetics, catalyst selection, and tolerance to other functional groups.

Pillar 1: The Fundamental Principle of Halogen Reactivity

The efficacy of a halogenated oxazole in a cross-coupling reaction is predominantly governed by the strength of the carbon-halogen (C-X) bond. The rate-determining step in many palladium-catalyzed cycles is the oxidative addition of the halo-oxazole to the low-valent metal center (e.g., Pd(0)).[5] The weaker the C-X bond, the faster this step proceeds. This establishes a clear and predictable reactivity trend:

C-I > C-Br > C-Cl

This hierarchy is a consequence of decreasing bond dissociation energies (C-Cl > C-Br > C-I).[5] Consequently, iodo-oxazoles are the most reactive, often requiring milder conditions, while chloro-oxazoles are the most inert, demanding more active catalysts, stronger bases, and higher temperatures. Bromo-oxazoles offer a balance of reactivity and stability, making them widely used workhorses in synthesis.[6][7]

cluster_0 Comparative Reactivity in Oxidative Addition Pd Pd(0)L₂ Iodo Iodo-Oxazole Bromo Bromo-Oxazole Chloro Chloro-Oxazole PdI Ox-Pd(II)-I Iodo->PdI Fastest Mild Conditions PdBr Ox-Pd(II)-Br Bromo->PdBr Moderate Versatile PdCl Ox-Pd(II)-Cl Chloro->PdCl Slowest Harsh Conditions

Caption: Oxidative addition rate is inversely proportional to C-X bond strength.

Pillar 2: Performance in Key Cross-Coupling Reactions

The established reactivity trend generally holds true across various cross-coupling platforms. However, the specific choice of catalyst, ligand, and base system is critical for achieving optimal results, especially when dealing with less reactive chloro-oxazoles.

A. Suzuki-Miyaura Coupling

This versatile C-C bond-forming reaction pairs a halo-oxazole with an organoboron reagent.[8] The difference in halogen reactivity is particularly evident here.

  • Iodo-oxazoles: Couple readily with a wide range of boronic acids and esters using standard catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) under mild basic conditions (e.g., Na₂CO₃, K₂CO₃).[4][9]

  • Bromo-oxazoles: Are also excellent substrates, providing a good balance between reactivity and cost. They may require slightly more forcing conditions or more sophisticated ligands (e.g., SPhos, XPhos) compared to their iodo counterparts to achieve comparable yields and reaction times.[8]

  • Chloro-oxazoles: Represent the greatest challenge. Their successful coupling necessitates the use of highly active, sterically hindered phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands, often in combination with strong bases like K₃PO₄ or Cs₂CO₃ at elevated temperatures.[10]

Table 1: Representative Data for Suzuki-Miyaura Coupling of 2-Halo-5-phenyloxazoles

Halogen (X) Catalyst/Ligand Base Solvent Temp (°C) Time (h) Yield (%) Source(s)
Iodo (I) Pd(PPh₃)₄ Na₂CO₃ Toluene/H₂O 90 4 ~95 Representative[4][9]
Bromo (Br) PdCl₂(dppf) K₂CO₃ Dioxane 100 12 ~90 Representative[8][9]

| Chloro (Cl) | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 110 | 24 | ~85 | Representative[7][10] |

B. Stille Coupling

The Stille reaction, which uses organostannanes as coupling partners, is known for its tolerance of a wide array of functional groups.[9][11] The reactivity of halo-oxazoles follows the expected trend. This reaction is particularly useful for creating complex poly-oxazole systems.[4]

  • Iodo- and Bromo-oxazoles: Couple efficiently under standard Stille conditions, typically using Pd(PPh₃)₄ in an aprotic solvent like THF or dioxane.[9]

  • Chloro-oxazoles: Are rarely used in Stille couplings due to their low reactivity, which often leads to competitive homo-coupling of the organostannane.

C. Sonogashira Coupling

This reaction provides a powerful route to alkynylated oxazoles by coupling with a terminal alkyne, co-catalyzed by palladium and copper(I).[12][13]

  • Iodo-oxazoles: Are ideal substrates, reacting rapidly at or slightly above room temperature.[12][14] The high reactivity allows for copper-free variants, which can be advantageous for sensitive substrates.[13][15]

  • Bromo-oxazoles: Generally require higher temperatures and longer reaction times. The copper co-catalyst is almost always essential for efficient coupling.[15]

  • Chloro-oxazoles: Are extremely challenging substrates for Sonogashira coupling and are generally avoided in favor of the more reactive halides.

D. Heck Coupling

The Heck reaction forms a C-C bond between the halo-oxazole and an alkene.[16][17]

  • Iodo- and Bromo-oxazoles: Both participate effectively. Iodo-oxazoles react faster and at lower temperatures. Bromo-oxazoles are also widely used but may be more prone to side reactions like dehalogenation under forcing conditions.[18]

  • Chloro-oxazoles: Require highly active catalyst systems, such as palladacycles or phosphine-free systems, often at high temperatures.[17]

E. Buchwald-Hartwig Amination

This reaction is the premier method for forming C-N bonds, coupling halo-oxazoles with amines.[19][20] The development of specialized ligands has been crucial for expanding the scope to include less reactive chlorides.[21][22]

  • Iodo- and Bromo-oxazoles: Can be coupled with a wide range of amines using various generations of Buchwald or Hartwig ligands. Bidentate phosphine ligands like BINAP or DPEPhos are often effective.[19]

  • Chloro-oxazoles: The amination of chloro-oxazoles is a significant challenge. It absolutely requires the use of state-of-the-art, sterically demanding, and electron-rich ligands (e.g., Josiphos, BrettPhos) and a strong base (e.g., NaOtBu, LHMDS) to facilitate the difficult oxidative addition step.[22][23]

Pillar 3: Regioselectivity in Polyhalogenated Systems

When an oxazole bears multiple different halogens, chemists can exploit the inherent reactivity differences to achieve site-selective functionalization. For a substrate like 2-iodo-4-bromo-oxazole, a Suzuki-Miyaura or Sonogashira coupling can be performed selectively at the more reactive C2-iodo position under mild conditions, leaving the C4-bromo position intact for a subsequent, different coupling reaction under more forcing conditions.[4] This powerful strategy enables the rapid construction of complex, multi-substituted oxazoles from a single precursor.[4][10]

start Start: Dihalo-oxazole (e.g., 2-Iodo-4-Bromo-Oxazole) cond1 Reaction 1: Mild Conditions (e.g., Suzuki, RT) start->cond1 proc1 Selective Coupling at C-I cond1->proc1 Yes inter Intermediate: 2-Aryl-4-Bromo-Oxazole proc1->inter cond2 Reaction 2: Forcing Conditions (e.g., Buchwald-Hartwig, 110°C) inter->cond2 proc2 Coupling at C-Br cond2->proc2 Yes end Final Product: 2,4-Disubstituted Oxazole proc2->end

Caption: Workflow for regioselective cross-coupling of a dihalo-oxazole.

Experimental Protocols

The following protocols are self-validating systems designed for robustness and reproducibility.

Protocol 1: Suzuki-Miyaura Coupling of 2-Bromo-4-phenyloxazole

Objective: To synthesize 2-aryl-4-phenyloxazole via a standard Suzuki-Miyaura protocol.

Materials:

  • 2-Bromo-4-phenyloxazole (1.0 mmol, 1.0 eq)

  • Arylboronic acid (1.2 mmol, 1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol, 4 mol%)

  • Potassium phosphate tribasic (K₃PO₄) (2.0 mmol, 2.0 eq)

  • Anhydrous Toluene (5 mL)

  • Anhydrous Water (0.5 mL)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-bromo-4-phenyloxazole, the arylboronic acid, and K₃PO₄.

  • In a separate vial, dissolve Pd(OAc)₂ and XPhos in 2 mL of toluene to pre-form the catalyst. Allow this mixture to stir for 10 minutes at room temperature.

  • Add the catalyst solution to the Schlenk flask, followed by the remaining toluene (3 mL) and water (0.5 mL).

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-18 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl-4-phenyloxazole.

Protocol 2: Sonogashira Coupling of 2-Iodo-4,5-diphenyloxazole

Objective: To synthesize 2-alkynyl-4,5-diphenyloxazole via a copper-catalyzed Sonogashira reaction.

Materials:

  • 2-Iodo-4,5-diphenyloxazole (1.0 mmol, 1.0 eq)

  • Terminal alkyne (1.5 mmol, 1.5 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%)

  • Copper(I) iodide (CuI) (0.06 mmol, 6 mol%)

  • Triethylamine (TEA) (3.0 mmol, 3.0 eq)

  • Anhydrous Tetrahydrofuran (THF) (10 mL)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add 2-iodo-4,5-diphenyloxazole, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous THF (10 mL), triethylamine, and the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 2-6 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in dichloromethane (25 mL) and wash with saturated aqueous ammonium chloride (2 x 15 mL) to remove copper salts, followed by brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion and Outlook

The choice of halogen on an oxazole precursor is a critical parameter in the design of synthetic routes. Iodo-oxazoles offer the highest reactivity, enabling mild reaction conditions ideal for complex or sensitive molecules. Chloro-oxazoles, while more cost-effective and stable, require highly specialized and often expensive catalyst systems to overcome their inherent inertness. Bromo-oxazoles provide a pragmatic and versatile compromise, balancing robust reactivity with accessibility. A thorough understanding of this reactivity spectrum empowers chemists to develop more efficient, selective, and robust cross-coupling strategies, accelerating the discovery and development of novel oxazole-containing compounds.

References

  • Bellina, F., & Rossi, R. (2006). The Chemistry of Oxazoles. In Advances in Heterocyclic Chemistry (Vol. 90, pp. 89-326). Academic Press. (Source for general oxazole chemistry)
  • Graham, T. H. (2010). A Direct Synthesis of Oxazoles from Aldehydes. Organic Letters, 12(16), 3614–3617. [Link]

  • D'hooghe, M., et al. (2007). First Halogen Dance Reaction on Oxazoles. Synthesis of 4,5-Disubstituted 2-Phenyloxazoles. The Journal of Organic Chemistry, 72(24), 9382–9385. [Link]

  • Bellina, F., & Rossi, R. (2006). Cross‐Coupling Reactions on Azoles with Two and More Heteroatoms. Chemistry – A European Journal, 12(23), 5946-5962. [Link]

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  • Vedejs, E., & Lu, Y. (2004). Efficient Suzuki and Stille Reactions for Regioselective Strategies of Incorporation of the 1,3-Oxazole Heterocycle. Mild Desulfonylation for the Synthesis of C-4 and C-5 Monosubstituted Oxazoles. Organic Letters, 6(15), 2641–2644. [Link]

  • Wikipedia contributors. (2023). Heck reaction. Wikipedia, The Free Encyclopedia. [Link]

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A Senior Application Scientist's Guide to the Structural Validation of Novel Heterocyclic Compounds: A Case Study of 2-Bromo-5-(difluoromethyl)oxazole

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of success. A compound's seemingly minor structural ambiguity can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and potential safety liabilities. This guide provides a comprehensive framework for the structural validation of novel small molecules, using the hypothetical yet representative compound, 2-Bromo-5-(difluoromethyl)oxazole, as our case study.

While a public crystal structure for 2-Bromo-5-(difluoromethyl)oxazole is not available as of this writing, this guide will proceed as a best-practice workflow. We will explore the gold-standard method of single-crystal X-ray crystallography and contrast it with complementary analytical techniques. This document is intended for researchers, medicinal chemists, and drug development professionals who require a robust, field-proven approach to structural elucidation.

The Imperative of Structural Integrity

The oxazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous bioactive compounds. The introduction of a bromine atom and a difluoromethyl group, as in our subject compound, presents specific synthetic and analytical challenges. The bromine atom can act as a heavy atom for phasing in crystallography and as a handle for further chemical modification. The -CF₂H group is an increasingly popular bioisostere for hydroxyl or thiol groups, capable of modulating a compound's metabolic stability and binding affinity through hydrogen bond donation. However, this group also introduces potential for rotational disorder in the solid state, which demands careful analysis. An incorrect assignment of isomerism or substituent position could derail a research program.

Part 1: The Gold Standard - Single-Crystal X-ray Crystallography

X-ray crystallography provides an unambiguous map of electron density within a single crystal, allowing for the precise determination of atomic positions, bond lengths, bond angles, and stereochemistry. It remains the definitive method for absolute structure determination.

Experimental Workflow: From Powder to Publication-Ready Structure

The entire process, from receiving a sample to a validated structure, is a multi-step workflow requiring careful execution and interpretation.

G cluster_0 Phase 1: Crystal Growth cluster_1 Phase 2: Data Collection cluster_2 Phase 3: Structure Solution & Refinement cluster_3 Phase 4: Validation & Reporting A Purified Compound (>99% Purity) B Crystal Screening (Vapor Diffusion, Evaporation, Cooling) A->B Systematic Trials C Single Crystal Growth (Target Size: ~0.1-0.3 mm) B->C Optimization D Crystal Mounting & Cryo-Cooling (e.g., 100 K) C->D E X-ray Diffraction (Mo or Cu source) D->E Exposure to X-rays F Data Integration & Scaling E->F Software Processing G Space Group Determination F->G H Structure Solution (e.g., Intrinsic Phasing) G->H Symmetry Analysis I Full-Matrix Least-Squares Refinement H->I Iterative Model Building J Disorder Modeling (-CF2H) I->J Address Ambiguities K Final Model Validation (checkCIF) J->K L Generation of CIF & Figures K->L Quality Checks Passed M Publication / Database Deposition L->M Dissemination

Caption: Workflow for X-ray Crystallographic Structure Validation.

Detailed Protocol & Expert Rationale

1. Crystal Growth (The Art and Science):

  • Protocol: High-purity (>99%, confirmed by NMR and LC-MS) 2-Bromo-5-(difluoromethyl)oxazole is dissolved in a minimal amount of a suitable solvent system (e.g., acetone, ethyl acetate, or dichloromethane/hexane). Slow evaporation, vapor diffusion of an anti-solvent (e.g., hexane into a dichloromethane solution), or slow cooling of a saturated solution are employed.

  • Causality: Crystal growth is often the most significant bottleneck. The goal is to allow molecules to slowly and orderly arrange themselves into a repeating lattice. Rapid precipitation leads to amorphous material or poorly-ordered microcrystals unsuitable for single-crystal diffraction. The presence of impurities can disrupt lattice formation, highlighting the need for high initial purity.

2. Data Collection (Capturing the Diffraction Pattern):

  • Protocol: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is mounted on a loop and flash-cooled to 100 K (-173 °C) in a stream of nitrogen gas. Data is collected on a modern diffractometer equipped with a sensitive detector (e.g., a CMOS detector) using either Molybdenum (Mo, λ=0.71073 Å) or Copper (Cu, λ=1.5418 Å) X-ray sources. A full sphere of data is collected by rotating the crystal through a series of angles.

  • Causality: Cryo-cooling is crucial as it minimizes atomic thermal vibrations, leading to higher resolution data and reduced radiation damage to the crystal. The choice of X-ray source depends on the crystal's properties; Mo radiation is more common for small molecules, while Cu may be used for smaller unit cells or to enhance anomalous scattering for absolute stereochemistry determination.

3. Structure Solution and Refinement (Decoding the Data):

  • Protocol:

    • Data Integration and Scaling: Raw diffraction images are processed to measure the intensity of each reflection and apply corrections for experimental factors.

    • Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal's space group.

    • Structure Solution: The "phase problem" is solved to generate an initial electron density map. For small molecules like this, direct methods or intrinsic phasing algorithms (e.g., SHELXT, olex2.solve) are highly effective. The heavy bromine atom in our molecule would make this step particularly straightforward.

    • Refinement: The initial atomic model is refined against the experimental data using full-matrix least-squares minimization (e.g., using SHELXL). This iterative process adjusts atomic positions, and thermal parameters to improve the fit between the calculated and observed diffraction patterns.

    • Disorder Modeling: The difluoromethyl group (-CF₂H) may exhibit rotational disorder. This is often modeled by assigning the fluorine atoms to two or more partially occupied positions, with their occupancies constrained to sum to unity.

  • Trustworthiness: The quality of the final structure is assessed by several metrics, primarily the R-factor (R1), which measures the agreement between the model and the data (a value < 5% is excellent). The goodness-of-fit (GooF) should be close to 1.0. A final validation is performed using tools like checkCIF, which scan for inconsistencies or potential errors.

Part 2: A Comparative Analysis - Orthogonal Validation Methods

While crystallography is definitive, it is not always feasible or necessary as a first-pass analysis. Other techniques provide crucial, complementary information and are often used for routine characterization.

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 2-Bromo-5-(difluoromethyl)oxazole: Essential Safety and Operational Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. When handling novel or specialized reagents like 2-Bromo-5-(difluoromethyl)oxazole, a proactive and informed approach to safety is not just a regulatory requirement—it is the foundation of reliable and reproducible science. This guide provides essential, field-tested safety and logistical information, moving beyond a simple checklist to explain the scientific rationale behind each procedural step.

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is your primary defense against chemical exposure. The following protocols are designed to provide a robust barrier against the anticipated hazards of 2-Bromo-5-(difluoromethyl)oxazole.

Data Presentation: Recommended PPE for Handling 2-Bromo-5-(difluoromethyl)oxazole
Protection Type Recommended Equipment Specifications & Rationale
Eye and Face Protection Safety goggles with side shields or a full-face shield.Rationale: Protects against splashes and potential vapors. A face shield is crucial when handling larger quantities or during procedures with a higher risk of splashing.[4][5] All eye protection must meet ANSI Z87.1 standards.
Skin and Body Protection Flame-resistant lab coat and chemical-resistant apron.Rationale: A lab coat is the minimum requirement.[6] An apron provides an additional layer of protection against spills of this potentially corrosive and irritating compound. Ensure full coverage of arms and legs; do not wear shorts or open-toed shoes.[4]
Hand Protection Nitrile gloves (double-gloving recommended).Rationale: Nitrile gloves offer good protection against incidental contact with a wide variety of chemicals.[7] Double-gloving minimizes the risk of exposure from a single glove failure. For prolonged contact or spill cleanup, consider heavier-duty gloves like neoprene or butyl rubber and always consult the manufacturer's compatibility chart.[7][8]
Respiratory Protection Use exclusively within a certified chemical fume hood.Rationale: A fume hood is the primary engineering control to prevent inhalation of potentially harmful vapors.[6][8] Respiratory protection (e.g., an N95 or PAPR) may be required for cleaning large spills, but should not be a substitute for proper engineering controls.[7]

Safe Handling and Operational Workflow

A systematic workflow minimizes risk and ensures procedural consistency. The following steps outline the standard operating procedure for handling 2-Bromo-5-(difluoromethyl)oxazole.

Experimental Protocol: Step-by-Step Handling
  • Preparation: Before handling the compound, ensure the chemical fume hood is operational and the sash is at the appropriate height.[8] Clear the workspace of any unnecessary items.

  • PPE Donning: Put on all required PPE as detailed in the table above, starting with the lab coat, followed by safety goggles, and finally gloves.

  • Chemical Handling: Conduct all manipulations, including weighing and dissolution, within the fume hood.[9] Use designated spatulas and glassware. If transferring the chemical, use a tray to contain any potential spills.[8]

  • Post-Handling Decontamination: After use, decontaminate all surfaces and equipment. A standard laboratory disinfectant or a 70% ethanol solution is typically sufficient for surface cleaning.[10]

  • PPE Doffing: Remove PPE in the reverse order it was put on. Remove gloves first, avoiding contact with the outside of the glove, followed by the lab coat and goggles.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves, even if there was no known contamination.[6]

Mandatory Visualization: Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Post-Handling prep1 Verify Fume Hood Function prep2 Clear Workspace prep1->prep2 prep3 Don PPE: 1. Lab Coat 2. Goggles 3. Gloves prep2->prep3 handle1 Weigh Compound prep3->handle1 handle2 Perform Reaction/ Dissolution handle1->handle2 clean1 Decontaminate Surfaces & Glassware handle2->clean1 clean2 Segregate Halogenated Waste clean1->clean2 clean3 Remove PPE clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Workflow for the safe handling of 2-Bromo-5-(difluoromethyl)oxazole.

Spill and Emergency Procedures

In the event of a spill, a prepared and rapid response is critical to mitigating exposure and environmental contamination.

Small Spill Cleanup Protocol (<10 mL)
  • Alert & Ventilate: Alert personnel in the immediate area. Ensure the fume hood is drawing air to ventilate vapors.[11]

  • Contain: If it is safe to do so, control the spread of the liquid by creating a dike around the spill with an inert absorbent material like vermiculite or spill pads.[11][12] Do not use combustible materials like paper towels as the primary absorbent.

  • Absorb: Working from the outside in, apply the absorbent material to the spill.[11]

  • Collect & Contain: Scoop the absorbed material into a compatible, sealable plastic container for hazardous waste.[13] Label the container clearly.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.[11] Place all cleaning materials into the hazardous waste container.

  • Report: Report the incident to your laboratory supervisor or Environmental Health & Safety (EHS) department.

First Aid Measures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[14][15] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[14] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration.[14][16] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[14] Seek immediate medical attention.

Waste Disposal Plan

Proper segregation and disposal of chemical waste are crucial for laboratory safety and environmental compliance. Due to the presence of bromine, this compound requires specific handling.

Disposal Protocol
  • Segregation: All waste containing 2-Bromo-5-(difluoromethyl)oxazole, including contaminated consumables (gloves, pads) and solutions, must be collected in a dedicated "Halogenated Organic Waste" container.[9]

  • Containerization: Use a clearly labeled, sealable, and chemically compatible container.[13] Do not overfill the container.

  • Storage: Store the waste container in a secondary containment bin within a well-ventilated area, away from incompatible materials.[8][13]

  • Disposal: Arrange for pickup and disposal through your institution's certified hazardous waste management program.[14] Never pour halogenated organic compounds down the drain.[9]

By adhering to these detailed protocols, you build a framework of safety that protects you, your colleagues, and the integrity of your research. Trust in these procedures is built upon understanding the scientific principles that guide them.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.